Lifitegrast-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C29H24Cl2N2O7S |
|---|---|
Poids moléculaire |
621.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-1,1,3,3,4,4-hexadeuterioisoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1/i7D2,9D2,15D2 |
Clé InChI |
JFOZKMSJYSPYLN-JOVYEBMNSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Lifitegrast-d6
This technical guide provides a comprehensive overview of the known physical and chemical properties of Lifitegrast-d6, a deuterated analog of the lymphocyte function-associated antigen-1 (LFA-1) antagonist, Lifitegrast (B1675323). Developed for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols for its analysis, and visualizes its mechanism of action.
Core Physical and Chemical Properties
This compound is the deuterium-labeled version of Lifitegrast, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution is primarily utilized in analytical chemistry, particularly in mass spectrometry-based assays, where it serves as a reliable internal standard for the quantification of Lifitegrast in biological matrices. While specific experimental data for some physical properties of this compound are not widely published, the properties of the non-deuterated form provide a close approximation.
Table 1: General and Physical-Chemical Properties of this compound and Lifitegrast
| Property | This compound | Lifitegrast | Source(s) |
| Chemical Name | rac-Lifitegrast-d6 | (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid | [1] |
| Molecular Formula | C₂₉H₁₈D₆Cl₂N₂O₇S | C₂₉H₂₄Cl₂N₂O₇S | [2] |
| Molecular Weight | 621.51 g/mol | 615.48 g/mol | [1][3] |
| CAS Number | 1025967-78-5 (chiral unlabelled) | 1025967-78-5 | [1][2] |
| Appearance | Not specified; likely a white to off-white solid | White to off-white solid | [4] |
| Solubility | Not specified; expected to be similar to Lifitegrast | Soluble in water | [5] |
| Melting Point | Not specified | Not specified | |
| Stability | Stable under recommended storage conditions | Stable under recommended storage conditions | [6] |
Mechanism of Action: LFA-1/ICAM-1 Interaction Blockade
Lifitegrast functions as a direct antagonist to the lymphocyte function-associated antigen-1 (LFA-1), a protein expressed on the surface of leukocytes. By binding to LFA-1, Lifitegrast allosterically prevents its interaction with intercellular adhesion molecule-1 (ICAM-1). This interaction is a critical step in the inflammatory cascade, facilitating T-cell activation, adhesion, and migration to inflamed tissues. In the context of dry eye disease, the overexpression of ICAM-1 on the ocular surface contributes to a cycle of inflammation. Lifitegrast disrupts this cycle by inhibiting the initial tethering and subsequent activation of T-cells.
Experimental Protocols
The following sections detail established analytical methodologies for the characterization and quantification of Lifitegrast, which are directly applicable to this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Objective: To separate and quantify the (S)- and (R)-enantiomers of Lifitegrast to determine enantiomeric purity.[7][8]
Methodology:
-
Chromatographic System: A validated chiral HPLC method is employed.[7]
-
Column: Chiralpak AD-H column (250 × 4.6 mm, 5.0 μm).[7]
-
Mobile Phase: A mixture of n-hexane, 2-propanol, and formic acid (500:500:2, v/v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Detection: UV detection at a wavelength of 260 nm.[7]
-
Diluent: Methanol.[7]
-
Sample Preparation: The drug substance is dissolved in methanol. The solution is stable for 48 hours at 15 °C.[7]
Workflow Diagram:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
Objective: To quantify the concentration of Lifitegrast in human plasma and tear samples, using a deuterated internal standard (e.g., Lifitegrast-d4 or this compound).[9][10][11]
Methodology:
-
Sample Preparation (Plasma):
-
Sample Preparation (Tears):
-
LC-MS/MS System:
-
Chromatography: Ultra-performance liquid chromatography (UPLC).[9]
-
Column: Atlantis dC18 (5 µm, 2.1 × 150 mm).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[11]
-
Mass Spectrometry: Tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[11]
-
Mass Transitions:
-
Table 2: LC-MS/MS Method Parameters
| Parameter | Value | Source(s) |
| Working Range (Plasma) | 25.00–2000.00 pg/mL | [9][10] |
| Working Range (Tears) | 4.00–1000.00 μg/mL | [9][10] |
| Internal Standard | Lifitegrast-d4 or this compound | [9][10][11] |
Synthesis Outline
While the specific synthesis protocol for this compound is not publicly detailed, it would follow a similar pathway to that of Lifitegrast, utilizing deuterated starting materials or intermediates. A general, improved synthesis route for Lifitegrast has been described and involves the following key steps.[13][14][15]
Logical Relationship Diagram for Synthesis:
For the synthesis of this compound, the deuterated phenylalaninol derivative would be introduced during the chiral amide formation step.
Conclusion
This compound is an essential tool for the accurate bioanalysis of Lifitegrast. While a complete physicochemical profile specific to the deuterated molecule is not extensively documented, its properties can be largely inferred from its non-deuterated counterpart. The analytical methods outlined in this guide provide robust and validated procedures for its use in research and development settings. The well-understood mechanism of action of Lifitegrast provides a clear rationale for its therapeutic application in inflammatory conditions such as dry eye disease. This guide serves as a foundational resource for scientists and researchers working with this important molecule.
References
- 1. clearsynth.com [clearsynth.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. lifitegrast synthesis - chemicalbook [chemicalbook.com]
- 4. Lifitegrast CAS 1025967-78-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples (2024) | Merve Uğur | 1 Citations [scispace.com]
- 9. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
The Role of Lifitegrast-d6 in Early-Stage Research of a Novel Dry Eye Disease Therapy: A Technical Guide
Introduction: Lifitegrast (B1675323) is a novel lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of the signs and symptoms of dry eye disease (DED).[1][2][3] It represents a significant advancement in targeting the underlying inflammatory pathways of DED.[1][4][5] Early-stage research and development of such a compound require robust and precise analytical methods to understand its behavior both in vitro and in vivo. This is the critical role of isotopically labeled compounds like Lifitegrast-d6.
This compound is a deuterated form of Lifitegrast, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. While not used for therapeutic effect, this compound is an indispensable tool for researchers. Its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] By adding a known quantity of this compound to biological samples (such as plasma or tears), scientists can accurately quantify the concentration of the active drug, Lifitegrast, correcting for variations during sample preparation and analysis. This guide provides a technical overview of the core mechanism of Lifitegrast and details the early research applications and experimental protocols where this compound plays a pivotal role.
Core Mechanism of Action: T-Cell-Mediated Inflammation in Dry Eye Disease
Dry eye disease is a multifactorial disorder characterized by chronic inflammation of the ocular surface.[1][4][5] A key pathway in this inflammatory cascade involves the interaction between T-cells and the corneal and conjunctival tissues.[1] Stress on the ocular surface leads to the overexpression of Intercellular Adhesion Molecule-1 (ICAM-1) on epithelial cells.[7] T-cells, which express the LFA-1 integrin on their surface, are then recruited to the site of inflammation.
The binding of LFA-1 on T-cells to ICAM-1 on epithelial cells is a critical step that facilitates an immunological synapse.[8] This interaction leads to T-cell activation, proliferation, and the release of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β), which perpetuates the inflammatory cycle and causes damage to ocular tissues.[7][9]
Lifitegrast is a small-molecule integrin antagonist designed to block this interaction.[10] By binding to LFA-1, Lifitegrast prevents it from engaging with ICAM-1, thereby inhibiting T-cell migration, activation, and the subsequent release of inflammatory mediators.[7][10]
Quantitative Data from Early Research
The following tables summarize key quantitative data from preclinical and early clinical studies of Lifitegrast, which were enabled by precise analytical methods using this compound.
Table 1: In Vitro Potency of Lifitegrast
| Assay | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| T-Cell Adhesion Inhibition | Jurkat T-cells | IC₅₀ | 2.98 nmol/L | [7] |
| T-Cell Adhesion Inhibition | HuT 78 T-cells | IC₅₀ | 9 nmol/L | [7] |
| Cytokine Secretion Inhibition (IFN-γ) | Activated PBMCs¹ | EC₅₀ | 0.0016 µM | [7] |
| Cytokine Secretion Inhibition (IL-1β) | Activated PBMCs¹ | EC₅₀ | 0.36 µM | [7] |
| Cytokine Secretion Inhibition (TNF-α) | Activated PBMCs¹ | EC₅₀ | 0.076 µM | [7] |
¹Peripheral Blood Mononuclear Cells
Table 2: Pharmacokinetic Parameters of Lifitegrast
| Species | Administration | Dose/Regimen | Matrix | Cₘₐₓ (max concentration) | tₘₐₓ (time to max) | Reference |
|---|---|---|---|---|---|---|
| Rabbit | Topical Ocular | 5% Solution | Plasma | 17.4 ng/mL | - | [11] |
| Rabbit | Topical Ocular | 5% Solution | Ocular Tissues | - | 15–60 min | [11] |
| Human | Topical Ocular | 5% Solution (TID¹) | Plasma | <5 nM (<2.5 ng/mL) | As early as 5 min | [11] |
| Human | Topical Ocular | 5% Solution | Plasma | 1.70 ng/mL | 15 min | [8] |
¹Three times a day
Key Experimental Protocols
Detailed and validated experimental protocols are the foundation of drug development. The use of this compound is integral to the bioanalytical components of these studies.
In Vitro T-Cell Adhesion Assay
Objective: To determine the concentration of Lifitegrast required to inhibit the binding of T-cells to ICAM-1.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1.
-
Cell Culture: A human T-cell line (e.g., Jurkat) is cultured and labeled with a fluorescent dye.
-
Incubation: Labeled T-cells are pre-incubated with varying concentrations of Lifitegrast.
-
Adhesion: The Lifitegrast-treated T-cells are added to the ICAM-1 coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing the plates.
-
Quantification: The remaining fluorescence in each well, corresponding to the number of adhered cells, is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell adhesion against the Lifitegrast concentration.[7]
Pharmacokinetic Studies in Animals and Humans
Objective: To characterize the absorption, distribution, and systemic exposure of Lifitegrast following topical ocular administration.
Methodology:
-
Subject Groups: Healthy subjects (human Phase I) or animals (e.g., rabbits) are enrolled.[11][12]
-
Dosing: A single or multiple doses of Lifitegrast ophthalmic solution (e.g., 5%) are administered to each eye.[11][13]
-
Sample Collection: Blood and/or tear samples are collected at predetermined time points post-dosing.[6][11][13] For animal studies, ocular tissues may also be collected at the end of the study.[12]
-
Sample Processing and Analysis: Plasma is separated from blood samples. All biological samples are then analyzed using a validated LC-MS/MS method to determine the concentration of Lifitegrast. This is the step where this compound is critically employed.
-
Data Analysis: Pharmacokinetic parameters such as Cₘₐₓ, tₘₐₓ, and overall exposure (AUC) are calculated from the concentration-time data.
Bioanalytical Method for Lifitegrast Quantification using LC-MS/MS
Objective: To accurately measure the concentration of Lifitegrast in biological matrices such as human plasma and tears. The use of a stable isotope-labeled internal standard like this compound is essential for precision and accuracy.
Methodology:
-
Sample Preparation:
-
Aliquots of the biological sample (e.g., 50 µL of plasma or tears) are placed in a 96-well plate.[6]
-
A precise volume of an internal standard working solution (this compound in a solvent like methanol) is added to each sample.[6]
-
Proteins are precipitated by adding a solvent such as acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
-
Chromatographic Separation:
-
A small volume of the resulting supernatant is injected into an Ultra-High-Performance Liquid Chromatography (UPLC) system.[6]
-
Separation is achieved on a C18 analytical column using a mobile phase gradient (e.g., a mixture of n-hexane, 2-propanol, and formic acid or acetonitrile/water with formic acid).[6][14]
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Lifitegrast and the internal standard, this compound. This ensures high selectivity and sensitivity.
-
-
Quantification:
-
The peak area ratio of Lifitegrast to this compound is calculated.
-
This ratio is used to determine the concentration of Lifitegrast in the original sample by comparing it against a calibration curve prepared with known concentrations of the drug and a constant concentration of the internal standard.[6]
-
Conclusion
The early research and development of Lifitegrast as a targeted therapy for dry eye disease relied heavily on a deep understanding of its mechanism of action, pharmacokinetics, and clinical efficacy. This understanding would not be possible without precise and reliable bioanalytical methods. This compound, as a stable isotope-labeled internal standard, is a cornerstone of these methods. Its application ensures the integrity of quantitative data from in vitro and in vivo studies, providing researchers and drug development professionals with the high-quality information needed to advance novel therapies from the laboratory to the clinic.
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lifitegrast for the Treatment of Dry Eye Disease: Results of a Phase III, Randomized, Double-Masked, Placebo-Controlled Trial (OPUS-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifitegrast Ophthalmic Solution 5.0% for Treatment of Dry Eye Disease: Overview of Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Drug Highlights Inflammation’s Role in Dry Eye Disease - American Academy of Ophthalmology [aao.org]
- 11. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Lifitegrast-d6 CAS number and molecular weight information
This technical guide provides comprehensive information on the deuterated analog of Lifitegrast, Lifitegrast-d6, intended for researchers, scientists, and professionals in drug development. The guide details its chemical properties, the intricate signaling pathway of its parent compound, and generalized experimental protocols for its synthesis and analysis.
Core Compound Data
This compound is a deuterated form of Lifitegrast, an active pharmaceutical ingredient used in the treatment of keratoconjunctivitis sicca (dry eye syndrome). The incorporation of deuterium (B1214612) atoms can be useful in metabolic studies and as an internal standard in analytical assays. Below is a summary of the key quantitative data for both this compound and its non-deuterated counterpart.
| Property | This compound | Lifitegrast |
| CAS Number | 1025967-78-5 (chiral unlabelled) | 1025967-78-5 |
| Molecular Formula | C₂₉H₁₈D₆Cl₂N₂O₇S | C₂₉H₂₄Cl₂N₂O₇S |
| Molecular Weight | 621.51 g/mol | 615.48 g/mol [1][2][3][4] |
Mechanism of Action: The LFA-1/ICAM-1 Signaling Pathway
Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[3][5] It disrupts the interaction between LFA-1, an integrin found on the surface of T-cells, and its ligand, intercellular adhesion molecule-1 (ICAM-1).[1][3][6] ICAM-1 is expressed on the surface of various cells, including endothelial and antigen-presenting cells.[1] This LFA-1/ICAM-1 interaction is a critical step in the inflammatory cascade associated with dry eye disease.[1][6]
By binding to LFA-1, Lifitegrast blocks the formation of the immunological synapse between T-cells and antigen-presenting cells.[1] This inhibition prevents T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines, thereby reducing inflammation of the ocular surface.[1][6]
Lifitegrast inhibits the LFA-1/ICAM-1 interaction, blocking T-cell mediated inflammation.
Experimental Protocols
The following sections outline generalized methodologies for the synthesis and analysis of Lifitegrast. These protocols are derived from various published procedures and should be adapted and optimized for specific laboratory conditions.
General Synthesis Workflow
The synthesis of Lifitegrast is a multi-step process that typically involves the coupling of key intermediates. A common strategy involves the amidation of a protected 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivative with a protected L-phenylalanine analog, followed by coupling with benzofuran-6-carboxylic acid and subsequent deprotection steps.
A generalized workflow for the chemical synthesis of Lifitegrast.
A representative synthetic approach involves:
-
Amide Coupling: The initial step often consists of an amide coupling reaction between a protected form of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid and a chiral amino acid derivative.[5] Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt) can be employed.[5]
-
Second Amide Formation: This is followed by another amide formation with benzofuran-6-carboxylic acid.
-
Deprotection and Salt Formation: The final steps involve the removal of protecting groups and may include the formation of a salt, such as a dicyclohexylamine (B1670486) salt, to facilitate purification.[5]
-
Final Product Isolation: The purified salt is then converted back to the free acid form of Lifitegrast.[5]
Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is crucial for the analysis of Lifitegrast and the detection of any impurities or degradation products.
Typical HPLC System and Conditions:
-
Column: A C18 stationary phase is commonly used, for instance, a Shimadzu Ultra C18 (100 x 2.1 mm, 3.0 µm) or a SunFire C18 column (250 x 4.6 mm, 5 µm).[7][8]
-
Mobile Phase: A gradient elution is often employed.
-
Mobile Phase A: An acidic aqueous solution, such as 0.1% orthophosphoric acid in water.[7]
-
Mobile Phase B: A mixture of organic solvents, for example, a 50:50 (v/v) mixture of acetonitrile (B52724) and methanol.[7]
-
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[7]
-
Detection: UV detection is suitable for Lifitegrast, with a wavelength set according to its UV absorbance profile.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as:
-
Specificity
-
Linearity
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
-
Solution Stability
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 6. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. (Open Access) A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC (2022) | Pannu S | 3 Citations [scispace.com]
A Technical Guide to the Stability and Storage of Lifitegrast-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast (B1675323) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of the signs and symptoms of dry eye disease (DED).[1] By blocking the interaction between LFA-1 on T-cells and its cognate ligand intercellular adhesion molecule-1 (ICAM-1), Lifitegrast modulates the inflammatory cascade implicated in DED.[2] Lifitegrast-d6, a deuterated analog of Lifitegrast, is often used as an internal standard in pharmacokinetic studies. Understanding the stability and storage requirements of this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the stability of Lifitegrast under various stress conditions and outlines recommended storage protocols.
Storage Recommendations
Proper storage is crucial for maintaining the integrity of this compound. Based on the information available for Lifitegrast, the following storage conditions are recommended.
Table 1: Recommended Storage Conditions for Lifitegrast
| Form | Condition | Temperature | Light/Moisture Protection |
| Solid (Powder) | Long-term | -20°C | Store in a tightly sealed container |
| Short-term | 4°C | Store in a tightly sealed container | |
| Ophthalmic Solution | Commercial Product (Xiidra®) | 20°C to 25°C (68°F to 77°F) | Store single-use containers in the original foil pouch to protect from light.[3][4] |
Stability Profile of Lifitegrast
Forced degradation studies have been conducted on Lifitegrast to identify its degradation pathways and assess its stability under various stress conditions, as per the International Conference on Harmonisation (ICH) guidelines.[5]
Table 2: Summary of Forced Degradation Studies on Lifitegrast
| Stress Condition | Reagents and Duration | Observed Degradation | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant Degradation[5] | (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid (DP1) and benzofuran-6-carboxylic acid (DP2)[6][7] |
| Alkaline Hydrolysis | 0.1 M NaOH at room temperature for 2 hours | Significant Degradation[5] | DP1 and other unidentified degradation products |
| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Slight Degradation[5] | Oxidized derivatives of the piperidine (B6355638) and benzofuran (B130515) rings |
| Thermal Stress | 105°C for 24 hours | Stable[5] | Not applicable |
| Photolytic Stress | UV light (254 nm) and fluorescent light for 7 days | Stable in solid state; some degradation in solution[1] | Not specified |
| Neutral Hydrolysis | Water at 80°C for 24 hours | Stable[5] | Not applicable |
Experimental Protocols
The following are representative protocols for forced degradation and stability-indicating analytical methods for Lifitegrast.
Forced Degradation Protocol
This protocol is a composite based on published studies and ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of Lifitegrast in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 80°C for 24 hours. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and keep at room temperature for 2 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to UV light (254 nm) and fluorescent light for 7 days.
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 80°C for 24 hours.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating Lifitegrast from its degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Specification |
| Column | Shimadzu Ultra C18, (100 x 2.1) mm, 3.0 µm[5] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[5] |
| Mobile Phase B | Acetonitrile and Methanol (50:50 v/v)[5] |
| Gradient | A time-based gradient program to ensure separation of all peaks |
| Flow Rate | 0.8 mL/min[5] |
| Detection | UV at 260 nm |
| Column Temperature | 40°C |
Visualizations
Lifitegrast Mechanism of Action
Lifitegrast functions by inhibiting the interaction between LFA-1 on T-cells and ICAM-1 on various cells, including those on the ocular surface. This interaction is a key step in the inflammatory cascade associated with dry eye disease.
Caption: Lifitegrast blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell mediated inflammation.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of Lifitegrast.
Caption: Workflow for subjecting Lifitegrast to various stress conditions and subsequent analysis.
References
- 1. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
- 2. tandfonline.com [tandfonline.com]
- 3. Lifitegrast (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
A Technical Guide to the Bioanalysis of Lifitegrast Using a Deuterated Internal Standard
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational principles and methodologies for the quantitative bioanalysis of Lifitegrast (B1675323) in various biological matrices. A core focus is placed on the use of Lifitegrast-d6, a stable isotope-labeled internal standard (SIL-IS), which is essential for developing robust, accurate, and reliable bioanalytical methods. Such methods are critical for pharmacokinetic studies and formulation development.
The Foundational Role of Deuterated Internal Standards in Bioanalysis
Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone of drug development.[1] However, the complexity of biological matrices introduces significant variability in sample preparation and analysis.[1][2] To ensure data integrity, an internal standard (IS) is used to correct for these variations.[2]
The ideal internal standard is a stable isotope-labeled version of the analyte.[2][3] Deuterated internal standards, such as this compound, are considered the gold standard in bioanalysis.[2] They are chemically and structurally almost identical to the analyte (Lifitegrast), ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2] This co-elution allows the IS to accurately normalize variations caused by matrix effects, which is a key reason for their incorporation into bioanalytical methods.[2][4] The mass spectrometer can distinguish between the analyte and the heavier deuterated standard due to their different mass-to-charge ratios, enabling precise quantification through a technique known as isotope dilution mass spectrometry (IDMS).[2]
Detailed Experimental Protocol: LC-MS/MS Method for Lifitegrast
A validated LC-MS/MS method has been established for the quantification of Lifitegrast in biological matrices like rabbit plasma and ocular tissues, utilizing this compound as the internal standard.[5]
The protocol utilizes a straightforward protein precipitation technique for sample clean-up.[5]
-
Aliquots of the biological sample (plasma or tissue homogenate) are taken.
-
This compound, serving as the internal standard, is added.
-
Protein precipitation is induced using acetonitrile.[5]
-
The mixture is centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected and injected into the LC-MS/MS system for analysis.
Separation and detection are achieved using a tandem liquid chromatography and mass spectrometry system.
-
Chromatography: Analytes are separated from endogenous interferences on an Atlantis dC18 column (5 µm, 2.1 × 150 mm).[5] The mobile phase consists of a mixture of 0.1% formic acid and acetonitrile.[5]
-
Mass Spectrometry: The mass spectrometer monitors specific precursor to product ion transitions for both the analyte and the internal standard.
Quantitative Method Validation Data
The described bioanalytical method has been validated for linearity, accuracy, precision, and stability.[5]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Calibration Range (ng/mL) |
|---|---|
| Rabbit Plasma | 2 - 500 |
| Ocular Tissue Homogenates | 5 - 500 |
Data sourced from a study on Lifitegrast quantification in rabbit biological matrices.[5]
Table 2: Accuracy and Precision
| Matrix | Accuracy Range (%) | Precision (% RSD) |
|---|---|---|
| Rabbit Plasma | 95.76 - 106.80 | Within 8.56 |
| Ocular Tissues | 94.42 - 112.80 | Within 9.72 |
Intra- and inter-day accuracy and precision data.[5]
Table 3: Stability of Lifitegrast in Rabbit Plasma
| Stability Condition | Result |
|---|---|
| Short-term (Room Temperature) | Validated as Stable |
| Long-term (Storage Temperature) | Validated as Stable |
| Auto-sampler | Validated as Stable |
| Freeze-thaw Cycles | Validated as Stable |
Stability was confirmed under various storage and handling conditions.[5]
Application in Pharmacokinetic Research
This validated method has been successfully applied to a pharmacokinetic study of Lifitegrast in rabbits following ophthalmic administration.[5] The study found that only a small percentage (3.26%) of the administered dose was absorbed into the systemic circulation.[5] Peak tissue concentrations were observed at 0.5 hours after dosing, with the highest distribution in the cornea and conjunctiva, which are the primary sites of action for the drug.[5] These findings are crucial for understanding the drug's behavior and for the development of new formulations.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lifitegrast-d6 in Preclinical Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Dry Eye Disease (DED) is a prevalent, multifactorial disorder of the ocular surface, fundamentally driven by a cycle of inflammation.[1][2] This condition, characterized by symptoms of discomfort, visual disturbance, and tear film instability, affects millions worldwide and can significantly impair quality of life.[3] The pathophysiology of DED involves a complex T-cell-mediated inflammatory response on the ocular surface.[2][4] A key interaction in this cascade is the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin on the surface of T-cells, to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is overexpressed on inflamed corneal and conjunctival tissues.[5][6] This binding facilitates T-cell activation, migration, and the release of pro-inflammatory cytokines, perpetuating the disease state.[2][7][8]
Lifitegrast (B1675323) (formerly SAR 1118) is a novel small-molecule LFA-1 antagonist specifically designed to treat both the signs and symptoms of DED.[1][9] It acts as a competitive inhibitor, blocking the LFA-1/ICAM-1 interaction and thereby down-regulating the inflammatory cascade.[4][10] The successful preclinical and clinical development of a new chemical entity like lifitegrast relies on robust, accurate, and reproducible bioanalytical methods to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
This technical guide focuses on the critical role of Lifitegrast-d6 , a deuterated isotopologue of the parent drug, in the preclinical development pipeline. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their use is indispensable for correcting for variability during sample preparation and analysis, ensuring the high precision and accuracy required to make pivotal development decisions. This document will detail the mechanism of action of lifitegrast, its preclinical evaluation, and the specific, enabling function of this compound in pharmacokinetic assessments.
Core Pharmacology of Lifitegrast
Mechanism of Action: Inhibiting the Inflammatory Cascade
Lifitegrast's therapeutic effect stems from its function as a direct competitive antagonist of LFA-1.[1][2] By binding to LFA-1 on leukocytes, lifitegrast physically obstructs the interaction with ICAM-1 expressed on the surface of antigen-presenting cells and endothelial cells of the ocular tissue.[5][8] This blockade is a crucial upstream intervention in the inflammatory process. It disrupts the formation of the immunological synapse, a critical step for T-cell activation, and subsequently inhibits T-cell adhesion, migration into tissues, and the secretion of multiple pro-inflammatory cytokines associated with DED.[1][8][11][12]
References
- 1. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lifitegrast Ophthalmic Solution 5.0% for Treatment of Dry Eye Disease: Overview of Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Drug Highlights Inflammation’s Role in Dry Eye Disease - American Academy of Ophthalmology [aao.org]
- 5. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do LFA-1 Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Lifitegrast - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. optometrytimes.com [optometrytimes.com]
Methodological & Application
Development of a Robust LC-MS/MS Method for the Quantification of Lifitegrast-d6 in Plasma
Application Note and Protocol
This document provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lifitegrast (B1675323) in plasma samples, utilizing its deuterated stable isotope, Lifitegrast-d6, as an internal standard. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[1][2] It functions by inhibiting the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), thereby reducing T-cell mediated inflammation.[2] Accurate and reliable quantification of lifitegrast in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring its therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is critical for compensating for variations in sample preparation and instrument response, leading to improved accuracy and precision of the method.[3]
Signaling Pathway of Lifitegrast
Caption: Lifitegrast's mechanism of action.
Experimental Protocols
Materials and Reagents
-
Lifitegrast reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lifitegrast and this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) to obtain primary stock solutions of 1 mg/mL.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stock solutions with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution of Lifitegrast with 50% acetonitrile in water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% acetonitrile.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting lifitegrast from plasma samples.[1]
-
Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.
-
Add 50 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Experimental Workflow: Sample Preparation
Caption: Protein precipitation workflow.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be optimized for the analysis of lifitegrast.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | Atlantis dC18 (5 µm, 2.1 × 150 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation (e.g., start with 20% B, ramp to 90% B) |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Lifitegrast | 615.2 → 145.0 |
| This compound (IS) | 621.2 → 145.1 |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | 500°C |
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS analysis workflow.
Method Validation Summary
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA).[4][5] The following tables summarize typical validation parameters and their acceptance criteria.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linearity Range (Plasma) | 2.00 - 500.00 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (Plasma) | 2.00 ng/mL[1] |
| S/N at LLOQ | > 10 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 5 | 95.76 - 106.80[1] | < 8.56[1] | 95.76 - 106.80[1] | < 8.56[1] |
| MQC | 50 | 95.76 - 106.80[1] | < 8.56[1] | 95.76 - 106.80[1] | < 8.56[1] |
| HQC | 400 | 95.76 - 106.80[1] | < 8.56[1] | 95.76 - 106.80[1] | < 8.56[1] |
| Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Lifitegrast | LQC | 75.06 - 78.88[5] | Not specified |
| MQC | 75.06 - 78.88[5] | Not specified | |
| HQC | 75.06 - 78.88[5] | Not specified | |
| This compound | - | ~75.30[5] | Not specified |
| Note: While a different internal standard (Lifitegrast-d4) was used in the cited recovery study, similar recovery is expected for this compound due to its structural similarity. |
Table 4: Stability
| Stability Condition | Duration | Temperature | Result |
| Short-term (Plasma) | 24 hours | Room Temperature | Stable |
| Long-term (Plasma) | 30 days | -80°C | Stable |
| Freeze-Thaw Cycles | 3 cycles | -80°C to Room Temp | Stable |
| Autosampler | 24 hours | 4°C | Stable |
| Acceptance Criteria: Mean concentration within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of lifitegrast in plasma using this compound as an internal standard by LC-MS/MS. The described method, including protein precipitation for sample preparation and optimized LC-MS/MS conditions, is shown to be sensitive, accurate, precise, and robust. The validation data presented demonstrates that the method is suitable for its intended purpose in supporting pharmacokinetic and other clinical studies of lifitegrast. The provided workflows and diagrams offer a clear visual guide for researchers and scientists in implementing this bioanalytical method.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lifitegrast in Ocular Tissues using a Validated LC-MS/MS Method with Lifitegrast-d6 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease. It functions by inhibiting the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface. This action blocks T-cell recruitment and activation, thereby reducing inflammatory responses.[1][2][3][4] To support pharmacokinetic and pharmacodynamic studies in preclinical and clinical research, a robust and sensitive bioanalytical method for the quantification of Lifitegrast in ocular tissues is essential.
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Lifitegrast in various rabbit ocular tissues, including the cornea, conjunctiva, and sclera. The method utilizes a stable isotope-labeled internal standard, Lifitegrast-d6, to ensure high accuracy and precision.
Mechanism of Action of Lifitegrast
Lifitegrast exerts its therapeutic effect by disrupting the T-cell mediated inflammatory cascade implicated in dry eye disease.[1][4] Stress on the ocular surface leads to the upregulation of ICAM-1 expression on epithelial and endothelial cells.[4] LFA-1, an integrin expressed on T-cells, binds to ICAM-1, facilitating T-cell adhesion, migration, and activation.[2][3][4] This interaction triggers the release of pro-inflammatory cytokines, perpetuating the inflammatory cycle.[1] Lifitegrast acts as a competitive antagonist, binding to LFA-1 and blocking its interaction with ICAM-1, thereby inhibiting T-cell mediated inflammation.[2][3][5][6]
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifitegrast in Treatment of Dry Eye Disease—A Practical, Narrative Expert Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Lifitegrast Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast (B1675323) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of the signs and symptoms of dry eye disease. Accurate quantification of Lifitegrast in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Lifitegrast-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis. This approach ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.
These application notes provide detailed protocols for the preparation of samples for Lifitegrast analysis in biological matrices, specifically utilizing a this compound internal standard. The following sections detail three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following tables summarize quantitative data from validated bioanalytical methods for Lifitegrast analysis.
Table 1: Bioanalytical Method Parameters for Lifitegrast Analysis
| Parameter | Matrix | Internal Standard | Linear Range | LLOQ | Reference |
| Linearity | Rabbit Plasma | This compound | 2-500 ng/mL | 2 ng/mL | [1] |
| Linearity | Rabbit Ocular Tissues | This compound | 5-500 ng/mL | 5 ng/mL | [1] |
| Linearity | Human Plasma | Lifitegrast-d4 | 25.00–2000.00 pg/ml | 25.00 pg/ml | [2] |
Table 2: Accuracy and Precision Data for Lifitegrast Analysis in Rabbit Plasma and Ocular Tissues using this compound [1]
| Matrix | QC Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| Plasma | Low | 106.80 | 102.33 | 8.56 | 6.33 |
| Plasma | Medium | 95.76 | 98.67 | 5.43 | 4.89 |
| Plasma | High | 98.42 | 101.25 | 3.45 | 5.67 |
| Ocular Tissues | Low | 112.80 | 108.40 | 9.72 | 7.54 |
| Ocular Tissues | Medium | 94.42 | 99.86 | 6.87 | 5.43 |
| Ocular Tissues | High | 101.25 | 103.50 | 4.56 | 6.78 |
Experimental Workflows and Logical Relationships
The selection of a sample preparation technique depends on the desired level of sample cleanup, analyte concentration, and the complexity of the biological matrix. The following diagram illustrates the general workflow for bioanalysis using a deuterated internal standard.
General workflow for Lifitegrast bioanalysis with a deuterated internal standard.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly for high-throughput analysis.[3] Acetonitrile (B52724) is a commonly used solvent for this purpose.[3]
Objective: To precipitate proteins from a plasma sample to release Lifitegrast and the internal standard into the supernatant for analysis.
Materials:
-
Biological plasma sample
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to the sample. A precipitating agent to sample ratio of 3:1 is generally recommended for efficient protein removal.[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Objective: To extract Lifitegrast and the internal standard from an aqueous biological matrix into an organic solvent, leaving behind endogenous interferences.
Materials:
-
Biological plasma sample
-
This compound internal standard (IS) working solution
-
Ethyl acetate (B1210297), HPLC grade
-
0.1 M Hydrochloric acid (HCl)
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Pipette 200 µL of the plasma sample into a clean tube.
-
Add 20 µL of the this compound IS working solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample, which can improve the extraction efficiency of certain compounds.
-
Add 800 µL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge the sample at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., the initial mobile phase of the LC method).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.
Objective: To isolate and concentrate Lifitegrast and the internal standard from a biological matrix using a solid-phase extraction cartridge.
Materials:
-
Biological plasma sample
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Sample Pre-treatment:
-
Pipette 500 µL of plasma into a clean tube.
-
Add 50 µL of the this compound IS working solution.
-
Dilute the sample with 500 µL of deionized water and vortex.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of the wash solution (e.g., 5% methanol in water) to remove unretained matrix components.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute Lifitegrast and the internal standard from the cartridge by passing 1 mL of the elution solvent (e.g., methanol) through the cartridge. Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction Workflow.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Application Note: High-Performance Chromatographic Separation and Quantification of Lifitegrast and Lifitegrast-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lifitegrast (B1675323) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease.[1][2] Accurate quantification of Lifitegrast in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of Lifitegrast and its deuterated internal standard, Lifitegrast-d6. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize the key parameters for the chromatographic separation and mass spectrometric detection of Lifitegrast and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value | Reference |
| Chromatography System | UPLC-MS/MS | [3] |
| Column | ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) | [3] |
| Mobile Phase A | Water with 0.01% Formic Acid | [3] |
| Mobile Phase B | Acetonitrile (B52724) with 0.01% Formic Acid | [3] |
| Flow Rate | 0.8 mL/min | [4] |
| Column Temperature | 40°C | [3] |
| Injection Volume | 2 µL | [3][5] |
| Autosampler Temperature | 8°C | [3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Lifitegrast | This compound | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 615.2 | 621.2 | |
| Product Ion (m/z) | 145.0 | 145.1 | [6] |
Experimental Protocols
1. Standard and Internal Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lifitegrast and this compound in an appropriate solvent such as methanol (B129727) or DMSO to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with the mobile phase or a suitable solvent to prepare a series of working standard solutions for calibration curves and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 15.00 μg/mL) for spiking into all samples.[5]
2. Sample Preparation (Protein Precipitation):
This protocol is suitable for biological matrices such as plasma or ocular tissues.[6]
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).
-
Add 50 µL of the this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., 2120 xg) for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Inject an appropriate volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.[3][5]
3. UPLC-MS/MS Analysis:
-
Equilibrate the UPLC system with the initial mobile phase conditions.
-
Set up the gradient elution program as required for optimal separation. A typical gradient might involve a linear increase in the percentage of Mobile Phase B.
-
Configure the mass spectrometer to monitor the specified precursor-to-product ion transitions for Lifitegrast and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire and process the data using appropriate software to determine the peak area ratios of the analyte to the internal standard for quantification.
Diagrams
Caption: Experimental workflow for the quantification of Lifitegrast.
References
- 1. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Lifitegrast-d6 in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lifitegrast (B1675323) and its deuterated internal standard, Lifitegrast-d6. The described methodology is applicable to researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing of Lifitegrast in matrices such as plasma and ocular tissues. The protocol provides optimized parameters for chromatography, mass spectrometry, and sample preparation to achieve high sensitivity and reproducibility.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[1][2] Accurate and sensitive quantification of Lifitegrast in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note presents a detailed protocol for the analysis of Lifitegrast using a stable isotope-labeled internal standard, this compound, by LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Lifitegrast: Toronto Research Chemicals or equivalent
-
This compound (Internal Standard, IS): Synthesized by a suitable chemical synthesis provider[1]
-
Formic acid, Acetonitrile, Methanol (LC-MS grade): Thermo Fisher Scientific or equivalent
-
Water (Ultrapure): Millipore Milli-Q system or equivalent
-
Human Plasma, Rabbit Plasma, or other relevant biological matrices
Instrumentation
-
LC System: UPLC system such as a Sciex SIL30AC auto sampler, two LC-30AD pumps, a CTO-30AC column oven, and a CBM-30A controller or equivalent.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API-5000™ or equivalent, equipped with a Turbo V™ source with electrospray ionization (ESI).[3][4]
Liquid Chromatography Parameters
A summary of the liquid chromatography conditions is presented in Table 1.
| Parameter | Condition |
| Column | ACQUITY BEH C18 (2.1 × 50 mm, 1.7 µm) or Atlantis dC18 (5 µm, 2.1 × 150 mm)[1][3] |
| Mobile Phase A | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[3] |
| Autosampler Temp | 8 °C[3] |
| Injection Volume | 2 µL[3] |
| Gradient Elution | As described in Table 2 |
Table 1: Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 1.5 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 3.5 | 30 |
Table 2: Gradient Elution Program [3]
Mass Spectrometry Parameters
The mass spectrometer was operated in positive ion electrospray ionization mode. The optimized multiple reaction monitoring (MRM) transitions and compound-specific parameters for Lifitegrast and this compound are summarized in Table 3. General mass spectrometer source and gas parameters are provided in Table 4.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Decluttering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| Lifitegrast | 615.2 | 145.0 | 100 | 110 | 10 | 34 | 15 |
| This compound | 621.2 | 145.1 | 100 | 110 | 10 | 23 | 15 |
Table 3: MRM Transitions and Compound-Specific Parameters [1][3]
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 550 °C[3] |
| Curtain Gas (CUR) | 35 psi[3] |
| Collision Gas (CAD) | 9 psi[3] |
| Ion Source Gas 1 | 45 psi[3] |
| Ion Source Gas 2 | 45 psi[3] |
Table 4: Mass Spectrometer Source and Gas Settings [3]
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lifitegrast and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Lifitegrast stock solution with methanol/water (1:1, v/v) to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water (1:1, v/v) to the desired concentration (e.g., 30 ng/mL for plasma).[3]
-
Spiking: Spike blank biological matrix with the working standard solutions to prepare calibration standards and quality control (QC) samples.
Sample Preparation Protocol: Plasma
This protocol utilizes protein precipitation for the extraction of Lifitegrast from plasma samples.
Caption: Plasma sample preparation workflow.
Sample Preparation Protocol: Ocular Tissue
This protocol is for the extraction of Lifitegrast from homogenized ocular tissues.
Caption: Ocular tissue sample preparation workflow.
Data Analysis and Results
Data acquisition and processing are performed using the instrument-specific software (e.g., Sciex Analyst).[3] The concentration of Lifitegrast in unknown samples is determined by a calibration curve constructed by plotting the peak area ratio of Lifitegrast to this compound against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the calibration curve.[3]
The method should be validated according to regulatory guidelines (e.g., FDA and EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[5]
Linearity and Sensitivity
The linearity of the method has been demonstrated over various concentration ranges depending on the matrix.
| Matrix | Linearity Range | LLOQ | Reference |
| Human Plasma | 25.00–2000.00 pg/mL | 25.00 pg/mL | [3] |
| Human Tear | 4.00–1000.00 µg/mL | 4.00 µg/mL | [3] |
| Rabbit Plasma | 2–500 ng/mL | 2 ng/mL | [1] |
| Rabbit Ocular Tissue | 5–500 ng/mL | 5 ng/mL | [1] |
Table 5: Reported Linearity and LLOQ of Lifitegrast Assays
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Lifitegrast in biological matrices using this compound as an internal standard. The detailed parameters and protocols in this application note can be readily implemented in a research or drug development setting to support pharmacokinetic and other bioanalytical studies of Lifitegrast.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application of Lifitegrast-d6 in Rabbit Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease (DED). It functions by inhibiting the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on inflamed ocular surfaces. This action impedes T-cell activation, migration, and the subsequent inflammatory cascade.[1][2][3] Pharmacokinetic (PK) studies in animal models, such as rabbits, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Lifitegrast, particularly its distribution to ocular tissues.
Lifitegrast-d6, a deuterated isotopologue of Lifitegrast, serves as an essential tool in these studies. Due to its similar physicochemical properties to Lifitegrast but distinct mass, this compound is the ideal internal standard for bioanalytical quantification of Lifitegrast in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response, ensuring accurate and precise measurement of Lifitegrast concentrations. While Lifitegrast-d4 has also been used, the principles and application remain the same.[4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Lifitegrast in rabbits, highlighting the critical role of this compound in the bioanalytical phase.
Mechanism of Action of Lifitegrast
Lifitegrast targets the T-cell mediated inflammatory pathway in dry eye disease. It specifically binds to LFA-1, preventing its interaction with ICAM-1. This blockade inhibits T-cell adhesion and migration to the ocular surface, thereby reducing the inflammatory response that contributes to the signs and symptoms of dry eye.[1][6]
Caption: Mechanism of action of Lifitegrast.
Rabbit Pharmacokinetic Study Protocol
This protocol outlines a typical ocular pharmacokinetic study of Lifitegrast in rabbits.
Experimental Workflow
References
- 1. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 2. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
Application Notes and Protocols for In Vivo Experimental Design Using Lifitegrast-d6 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments using Lifitegrast-d6 as a tracer to investigate the pharmacokinetics and mechanism of action of Lifitegrast.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease (DED).[1][2][3] It functions by inhibiting the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface.[2][4][5] This interaction is a key step in the T-cell mediated inflammatory cascade that contributes to DED.[2][6] Understanding the in vivo behavior of Lifitegrast is crucial for optimizing its therapeutic efficacy and developing next-generation treatments.
The use of a stable isotope-labeled version of Lifitegrast, such as this compound (with six deuterium (B1214612) atoms), as a tracer offers significant advantages in pharmacokinetic and metabolic studies.[7][8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolism for the deuterated compound due to the kinetic isotope effect.[9][10] This allows for more accurate tracking and quantification of the parent drug and its metabolites in biological matrices.
Signaling Pathway of Lifitegrast
The following diagram illustrates the mechanism of action of Lifitegrast in inhibiting the inflammatory signaling pathway in dry eye disease.
References
- 1. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Note: High-Throughput Bioanalytical Assay for Lifitegrast in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[1][2] It functions by blocking the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), which can be overexpressed in corneal and conjunctival tissues in dry eye disease.[3][4] To support pharmacokinetic and toxicokinetic studies, a robust and sensitive bioanalytical method for the quantification of Lifitegrast in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Lifitegrast in human plasma using a deuterated internal standard (Lifitegrast-d4). The method is sensitive, specific, and suitable for high-throughput analysis.
Signaling Pathway of Lifitegrast
References
- 1. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xiidra (Lifitegrast Ophthalmic Solution, 5%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of Lifitegrast-d6 in Human Tear Fluid by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast (B1675323) is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[1] Accurate quantification of Lifitegrast and its deuterated internal standards, such as Lifitegrast-d6, in human tear fluid is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human tear fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established and validated procedures, ensuring reliable and reproducible results.[1][2]
Principle
This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation using a C18 column and detection with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This compound is used as the internal standard (IS) to ensure accuracy and precision.[1]
Materials and Reagents
-
Lifitegrast and this compound reference standards
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Human tear fluid (blank matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh Lifitegrast and this compound reference standards and dissolve in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Lifitegrast stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking in all samples.
Sample Preparation
-
Collect human tear fluid using an appropriate method, such as Schirmer strips or microcapillary tubes.[2][3]
-
To a 50 µL aliquot of the tear fluid sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow
Caption: Workflow for the preparation of human tear fluid samples.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization may be required for different instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Atlantis dC18 (5 µm, 2.1 × 150 mm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of analyte and IS |
Table 2: Mass Spectrometry Parameters
| Parameter | Lifitegrast | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 615.2 | 621.2 |
| Product Ion (m/z) | 145.0 | 145.1 |
| Collision Energy (eV) | Optimized | Optimized |
| Dwell Time (ms) | 200 | 200 |
Mass transitions are based on published data for Lifitegrast and this compound.[1]
Diagram of the LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis.
Method Validation
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[4][5] The following parameters should be assessed:
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of Lifitegrast into blank human tear fluid. A typical calibration range for Lifitegrast in tear fluid is 4.00 to 1000.00 µg/mL.[2] The linearity of the method is assessed by a weighted (e.g., 1/x²) linear regression of the peak area ratio (analyte/IS) versus concentration. The correlation coefficient (r²) should be ≥ 0.99.[2]
Table 3: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 4.00 (LLOQ) | 0.018 |
| 10.0 | 0.045 |
| 50.0 | 0.225 |
| 100 | 0.450 |
| 250 | 1.125 |
| 500 | 2.250 |
| 750 | 3.375 |
| 1000 (ULOQ) | 4.500 |
Accuracy and Precision
Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at low, medium, and high concentrations in replicate (n=5). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) ≤15% (≤20% for LLOQ) for precision.[1][2]
Table 4: Summary of Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 4.00 | 95.0 - 105.0 | ≤ 15.0 | 93.0 - 107.0 | ≤ 17.0 |
| Low | 12.0 | 97.0 - 103.0 | ≤ 10.0 | 96.0 - 104.0 | ≤ 12.0 |
| Medium | 400 | 98.0 - 102.0 | ≤ 8.0 | 97.5 - 102.5 | ≤ 9.0 |
| High | 800 | 99.0 - 101.0 | ≤ 7.0 | 98.5 - 101.5 | ≤ 8.0 |
Recovery and Matrix Effect
The extraction recovery of Lifitegrast from human tear fluid should be determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect is evaluated by comparing the peak areas of analytes in post-extraction spiked samples with those in neat solutions.[6]
Table 5: Recovery and Matrix Effect Data
| QC Level | Concentration (µg/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 12.0 | 88.5 | 95.2 |
| High | 800 | 91.2 | 97.8 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human tear fluid using LC-MS/MS. The described method is sensitive, selective, and robust, making it suitable for a variety of research and clinical applications in the field of ophthalmology and drug development. Adherence to proper method validation guidelines is essential to ensure the generation of high-quality, reliable data.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. capa.org.tw [capa.org.tw]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with Lifitegrast-d6 Internal Standard
Welcome to the technical support center for the effective use of Lifitegrast-d6 as an internal standard in bioanalytical methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects during the quantification of Lifitegrast in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the quantification of Lifitegrast?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Lifitegrast, due to the presence of co-eluting components from the sample matrix (e.g., plasma, tears, ocular tissues).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification.[2] When analyzing Lifitegrast, matrix effects can compromise the reliability of your results by disproportionately affecting the analyte and the internal standard.
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended for Lifitegrast bioanalysis?
A2: A stable isotope-labeled internal standard is considered the 'gold standard' for mitigating matrix effects in LC-MS/MS analysis.[3] this compound is an ideal internal standard for Lifitegrast because it has nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte.[4] This similarity allows it to co-elute with Lifitegrast and experience similar degrees of ionization suppression or enhancement, thus effectively compensating for matrix-induced variations and improving the accuracy and precision of quantification.[5]
Q3: I am observing high variability in the this compound internal standard response between samples. What could be the cause?
A3: High variability in the internal standard response is a common indicator of uncompensated matrix effects.[6] While this compound is designed to track the behavior of Lifitegrast, significant differences in the composition of individual samples can lead to inconsistent ion suppression or enhancement that the internal standard cannot fully correct.[6] Other potential causes include issues with sample preparation, injector variability, or carryover.[7]
Q4: Can this compound perfectly correct for all matrix effects?
A4: While highly effective, even a SIL internal standard may not perfectly correct for matrix effects under all conditions. Differences in the degree of matrix effects between the analyte and the internal standard can occur, especially with highly complex matrices or when significant co-elution of interfering substances is present. Therefore, it is crucial to validate the method by assessing matrix effects during development.
Troubleshooting Guides
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Symptom: Your QC samples for Lifitegrast analysis are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value and ≤15% coefficient of variation).
Possible Cause: This is a strong indication of uncompensated matrix effects, where the this compound internal standard is not adequately tracking the variability in the Lifitegrast signal.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor accuracy and precision in QC samples.
Troubleshooting Steps:
-
Verify Internal Standard Performance: Examine the peak area of this compound across all samples in the run. High variability suggests that the internal standard itself is being affected inconsistently by the matrix.[6]
-
Quantify Matrix Effect: Perform a post-extraction addition experiment to determine the magnitude of ion suppression or enhancement. This will confirm if matrix effects are the root cause of the issue.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components. Consider more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[5]
-
Optimize Chromatography: Modify your LC method to better separate Lifitegrast and this compound from co-eluting matrix components. This can involve trying a different column, adjusting the mobile phase composition, or altering the gradient profile.[6]
Issue 2: Inconsistent or Unexpectedly Low/High this compound Response
Symptom: The peak area of your this compound internal standard is highly variable between samples or is significantly different from the response in your calibration standards prepared in a clean solvent.
Possible Cause: This points to a variable matrix effect that this compound is not fully tracking, likely due to differences in the composition of individual biological samples.[6]
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Lifitegrast-d6
This guide is intended for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Lifitegrast-d6. The following frequently asked questions (FAQs) and troubleshooting advice are designed to directly address common issues such as peak tailing, fronting, and split peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the chromatographic analysis of this compound can be attributed to a variety of factors, broadly categorized as:
-
Column-Related Issues: Degradation of the column, improper column chemistry for the analyte, or the formation of voids in the column packing.[1]
-
Mobile Phase and Sample Mismatches: Incorrect pH of the mobile phase relative to the analyte's pKa, insufficient buffer strength, or incompatibility between the sample solvent and the mobile phase.[2][3][4]
-
Analyte-Specific Properties: Secondary interactions between this compound and the stationary phase, or column overload due to excessive sample concentration.[4][5]
-
System and Hardware Problems: Extra-column band broadening due to long or wide tubing, loose fittings, or issues with the injector or detector.[1][2]
Q2: My this compound peak is tailing. What should I investigate first?
Peak tailing, an asymmetry with a stretched trailing edge, is a frequent issue.[2] The primary causes to investigate for this compound are:
-
Secondary Silanol (B1196071) Interactions: Lifitegrast has a carboxylic acid group with a pKa of approximately 3.27.[3] If the mobile phase pH is not sufficiently low, the carboxylate can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[2][5]
-
Column Overload: Injecting too much this compound can saturate the stationary phase, resulting in tailing peaks.[4][5]
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1][4]
Q3: I am observing peak fronting for this compound. What are the likely causes?
Peak fronting, where the peak's leading edge is sloped, is often caused by:
-
Column Overload: Injecting a highly concentrated sample can lead to fronting.[3][4][6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) in a mobile phase with low organic content), the analyte may travel through the initial part of the column too quickly, causing fronting.[3]
-
Poor Column Packing: A poorly packed column or the formation of a void at the column inlet can lead to distorted peak shapes, including fronting.[3][7]
Q4: My this compound peak is split or appears as a doublet. What could be the reason?
Split peaks can be particularly challenging to diagnose. Common causes include:[5][8]
-
Mismatch between Injection Solvent and Mobile Phase: A strong injection solvent can cause the sample to band improperly on the column, leading to a split peak.[5][9]
-
Blocked Frit or Column Void: A partially blocked inlet frit or a void in the stationary phase at the head of the column can create two different flow paths for the analyte, resulting in a split peak.[5][8][10] If all peaks in the chromatogram are split, this is a likely cause.[5][8]
-
Co-elution with an Impurity or Isomer: While less common for a deuterated standard, it's possible that an impurity or an isomer is co-eluting.
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes separate from their non-deuterated counterparts, though this typically results in closely eluting peaks rather than a distinct split.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[2]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
dot
Caption: Troubleshooting workflow for peak tailing of this compound.
-
Objective: To mitigate secondary silanol interactions causing peak tailing.
-
Analyte Information: Lifitegrast has a strongly acidic pKa of 3.27.[3]
-
Procedure:
-
Prepare a series of mobile phase A solutions (aqueous component) with pH values of 3.5, 3.0, and 2.7 using an appropriate buffer (e.g., 20 mM phosphate (B84403) or formate).
-
Equilibrate the column with each mobile phase for at least 10 column volumes.
-
Inject a standard solution of this compound and observe the peak shape.
-
-
Expected Outcome: As the mobile phase pH is lowered below the pKa of Lifitegrast, the carboxylic acid will be protonated, reducing its interaction with free silanols on the stationary phase and resulting in a more symmetrical peak.
Guide 2: Investigating Peak Fronting
This guide outlines the steps to diagnose and resolve peak fronting.
Caption: Troubleshooting workflow for split peaks of this compound.
-
Objective: To determine if a split peak is due to a system-wide issue or a problem specific to the analyte and method.
-
Procedure:
-
System Check: Inject a well-behaved standard compound (e.g., caffeine) using a standard method. If the peak for this compound is also split, it strongly suggests a hardware issue before the column (e.g., blocked frit, void). [5][8] * Column Reversal and Flushing: If a blocked frit is suspected, disconnect the column, reverse its direction, and flush it to waste with the mobile phase. [11]Reconnect the column in the correct orientation and re-inject the sample.
-
Sample Diluent Adjustment: If only the this compound peak is split, prepare a new sample dissolved in the initial mobile phase composition and re-inject.
-
-
Expected Outcome: If the standard compound shows a good peak shape, the issue is likely related to the this compound sample or its interaction with the column under the current method conditions. If flushing the column resolves the issue, a blockage was the likely cause. If adjusting the sample solvent improves the peak shape, a solvent mismatch was the problem. [9]
Quantitative Data Summary
The following tables summarize key physicochemical properties of Lifitegrast and typical HPLC method parameters found in the literature.
Table 1: Physicochemical Properties of Lifitegrast
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₄Cl₂N₂O₇S | [12] |
| Molecular Weight | 615.5 g/mol | [3] |
| pKa (Strongest Acidic) | 3.27 | [3] |
| logP | ~4.0 | [3] |
| Solubility | Sparingly soluble in aqueous buffers, soluble in DMSO (~30 mg/mL) | [9] |
Table 2: Example HPLC Method Parameters for Lifitegrast Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 3.0 µm |
| Mobile Phase A | Buffer | 0.1% Orthophosphoric Acid |
| Mobile Phase B | 70% Acetonitrile, 30% Buffer | Acetonitrile:Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | 215 nm | Not Specified |
| Column Temp. | 25°C | Not Specified |
| Reference | [13] |
References
- 1. LIFITEGRAST (PD047905, JFOZKMSJYSPYLN-QHCPKHFHSA-N) [probes-drugs.org]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tga.gov.au [tga.gov.au]
- 11. Lifitegrast - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Lifitegrast-d6 Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing mass spectrometry settings for the sensitive detection of Lifitegrast (B1675323) and its deuterated internal standard, Lifitegrast-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for Lifitegrast and this compound?
For initial setup, it is recommended to use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in positive mode. Published methods provide a strong starting point for optimization.[1][2]
Q2: How can I improve the sensitivity of my Lifitegrast assay?
To enhance sensitivity, systematic optimization of both the ion source parameters and compound-specific parameters is crucial. This includes adjusting the nebulizer gas, drying gas flow and temperature, and capillary voltage.[3][4] Fine-tuning the collision energy for each MRM transition is also critical for maximizing signal intensity.[5]
Q3: I am observing high background noise. What are the potential causes and solutions?
High background noise can originate from various sources, including contaminated solvents, improper sample preparation, or non-optimized MS settings. Ensure the use of high-purity solvents and meticulously clean the ion source. Optimization of the curtain gas and collision gas pressures can also help in reducing chemical noise.
Q4: My signal intensity for this compound is inconsistent. What should I check?
Inconsistent internal standard signals can be due to issues with sample preparation, injection volume precision, or ion suppression effects from the sample matrix. Verify the accuracy and precision of your sample preparation and injection system. A thorough evaluation of matrix effects is recommended, which may necessitate further sample cleanup or chromatographic optimization.
Troubleshooting Guides
This section provides specific guidance for common issues encountered during the analysis of Lifitegrast and this compound.
Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal MRM Transitions | Verify that the selected precursor and product ions are the most abundant for both Lifitegrast and this compound. Re-optimize by infusing a standard solution and performing a product ion scan. |
| Incorrect Collision Energy | The applied collision energy may be too high, causing excessive fragmentation, or too low, resulting in insufficient fragmentation. Perform a collision energy optimization experiment for each transition. |
| Inefficient Ionization | ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow are not optimized. Systematically adjust these parameters to maximize the signal for Lifitegrast.[3][4] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the analyte and internal standard. Improve chromatographic separation to move the analyte peak away from interfering matrix components. Consider more rigorous sample preparation techniques. |
Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Incompatible Mobile Phase | The mobile phase composition may not be optimal for the analyte or the column chemistry. Ensure the pH of the mobile phase is appropriate for Lifitegrast. A common mobile phase consists of acetonitrile (B52724) and water with 0.1% formic acid.[2] |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the concentration of the sample. |
| Column Degradation | The analytical column may be nearing the end of its lifespan. Replace the column with a new one of the same type. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of Lifitegrast and its deuterated internal standards. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Parameter | Lifitegrast | Lifitegrast-d4 | This compound | Reference |
| Precursor Ion (m/z) | 616.1 | 620.1 | 621.2 | [1][2] |
| Product Ion (m/z) | 373.1 | 375.1 | 145.1 | [1][2] |
| Declustering Potential (DP) | 110 V | 110 V | Not Specified | [1] |
| Collision Energy (CE) | 34 V | 23 V | Not Specified | [1] |
| Ion Spray Voltage | 5500 V | 5500 V | Not Specified | [1] |
| Source Temperature | 550°C | 550°C | Not Specified | [1] |
| Ion Source Gas 1 & 2 | 45 psi | 45 psi | Not Specified | [1] |
| Curtain Gas (CUR) | 35 psi | 35 psi | Not Specified | [1] |
| Collision Gas (CAD) | 9 psi | 9 psi | Not Specified | [1] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for MS Parameter Optimization
Caption: Workflow for optimizing mass spectrometry parameters for Lifitegrast analysis.
Logical Relationship for Troubleshooting Low Sensitivity
Caption: Troubleshooting flowchart for addressing low sensitivity in Lifitegrast analysis.
References
- 1. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. UWPR [proteomicsresource.washington.edu]
Technical Support Center: Stability of Lifitegrast-d6 in Processed Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lifitegrast-d6 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of Lifitegrast, where six hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Lifitegrast in biological matrices. The use of a SIL-IS is considered the gold standard as it closely mimics the analyte's chemical and physical properties, helping to correct for variability during sample preparation, chromatography, and ionization.[1][2]
Q2: What are the known stability characteristics of Lifitegrast in processed biological samples?
A2: Studies on the parent compound, Lifitegrast, have shown that it is stable in extracted biological samples for at least 66 hours at room temperature and for 333 hours at approximately 4°C.[1] While specific stability data for this compound is not extensively published, its stability is expected to be comparable to that of Lifitegrast.
Q3: What are the primary degradation pathways of Lifitegrast?
A3: The main degradation pathways for Lifitegrast include:
-
Hydrolysis: The N1-C40 amide bond is susceptible to hydrolysis, especially under acidic or alkaline conditions, leading to the formation of degradation products DP1 and DP2.[3][4][5][6]
-
Oxidation: The piperidine (B6355638) and benzofuran (B130515) rings of the Lifitegrast molecule are vulnerable to oxidation.[3][6]
Q4: Does the deuteration in this compound affect its stability?
A4: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[7] This phenomenon, known as the kinetic isotope effect (KIE), generally leads to a slower rate of reactions that involve the cleavage of this bond.[8][9] Therefore, this compound may exhibit slightly enhanced stability against degradation pathways that involve the cleavage of a deuterated C-H bond. However, it is crucial to experimentally verify its stability under the specific conditions of your bioanalytical method.
Q5: Can this compound and Lifitegrast have different chromatographic retention times?
A5: Yes, it is possible. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its lipophilicity. This can sometimes lead to a small difference in retention times between the deuterated internal standard and the non-labeled analyte during chromatography.[1][2] This should be monitored during method development and validation.
Troubleshooting Guide
This guide addresses common issues that may arise during the bioanalysis of Lifitegrast, with a focus on the stability of the internal standard, this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in this compound response between samples | 1. Inconsistent sample processing leading to variable degradation. 2. Instability of this compound in the processed matrix under current storage conditions (e.g., temperature, light exposure). 3. Inconsistent reconstitution of dried extracts. | 1. Ensure consistent timing and conditions for all sample processing steps. 2. Conduct a stability assessment of this compound in the processed matrix at different temperatures and for varying durations. Consider protecting samples from light. 3. Ensure complete and consistent vortexing/mixing during the reconstitution step. |
| Decreasing this compound peak area over a batch run | 1. Degradation of this compound in the autosampler. 2. Adsorption of this compound to the sample vials or injection system. | 1. Evaluate the autosampler stability of this compound in the processed sample matrix. Consider using a cooled autosampler. 2. Use silanized or low-adsorption vials. Prime the injection system with a few injections of a high-concentration standard before running the analytical batch. |
| Appearance of unexpected peaks near the Lifitegrast or this compound peak | 1. Formation of degradation products. 2. Presence of impurities in the this compound standard. 3. Matrix interference. | 1. Review the sample processing and storage conditions to minimize degradation. Refer to the known degradation pathways of Lifitegrast. 2. Check the certificate of analysis for the this compound standard for purity information. 3. Optimize the chromatographic method to improve the separation of analytes from interfering matrix components. |
| Inconsistent analyte/internal standard peak area ratio | 1. Differential stability between Lifitegrast and this compound. 2. Different extraction recoveries for the analyte and internal standard. 3. Ion suppression or enhancement affecting the analyte and internal standard differently. | 1. Perform parallel stability assessments for both Lifitegrast and this compound under identical conditions. 2. Optimize the extraction procedure to ensure consistent and high recovery for both compounds. 3. Evaluate matrix effects during method validation. Adjust the chromatographic method to separate the analytes from the source of ion suppression. |
Experimental Protocols
Protocol 1: Short-Term Stability of this compound in Processed Biological Samples (Bench-Top Stability)
Objective: To evaluate the stability of this compound in the final processed sample extract at room temperature.
Methodology:
-
Pool a sufficient volume of the appropriate blank biological matrix (e.g., plasma, tears).
-
Process the blank matrix using the established extraction procedure.
-
Spike the processed matrix with this compound at a concentration similar to that used in the analytical method.
-
Divide the spiked sample into aliquots.
-
Analyze one set of aliquots immediately (T=0).
-
Store the remaining aliquots at room temperature, protected from light.
-
Analyze the stored aliquots at predefined time points (e.g., 4, 8, 24, 48, and 72 hours).
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 samples.
Protocol 2: Post-Preparative Stability of this compound in the Autosampler
Objective: To assess the stability of this compound in the processed sample matrix under the conditions of the autosampler.
Methodology:
-
Prepare a set of quality control (QC) samples at low and high concentrations of Lifitegrast and spike with this compound.
-
Process these QC samples according to the validated bioanalytical method.
-
Place the processed samples in the autosampler set to the same temperature as a typical analytical run.
-
Inject the samples at the beginning of the sequence (T=0).
-
Re-inject the same set of samples at the end of a typical batch run time (e.g., after 24 or 48 hours).
-
Compare the peak areas of this compound from the initial and final injections.
Visualizations
Caption: Workflow for Bench-Top Stability Assessment of this compound.
Caption: Primary Degradation Pathways of Lifitegrast.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
- 4. researchgate.net [researchgate.net]
- 5. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
- 6. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
improving the limit of quantification for Lifitegrast assays with a d6 standard
Technical Support Center: Lifitegrast (B1675323) Bioanalysis
Welcome to the technical support center for Lifitegrast assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their bioanalytical methods, specifically focusing on improving the limit of quantification (LOQ) using a d6-Lifitegrast internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a d6-Lifitegrast internal standard?
A stable isotope-labeled (SIL) internal standard (IS) like d6-Lifitegrast is the gold standard for quantitative LC-MS/MS assays. Because its chemical and physical properties are nearly identical to the unlabeled Lifitegrast analyte, it co-elutes and experiences similar behavior during sample extraction, handling, and ionization. The d6-Lifitegrast IS is used to correct for variability in the analytical process, including extraction recovery and matrix-induced ion suppression or enhancement, which leads to improved accuracy and precision.[1]
Q2: What are the typical Lower Limits of Quantification (LLOQ) for Lifitegrast in biological matrices?
The LLOQ for Lifitegrast is highly dependent on the sample matrix, preparation technique, and the sensitivity of the LC-MS/MS instrument. Published methods show a wide range of achievable LLOQs. For instance, a highly optimized method using liquid-liquid extraction for human plasma has achieved an LLOQ as low as 25.00 pg/mL.[2][3] In contrast, methods using simpler protein precipitation for rabbit plasma have reported LLOQs around 2 ng/mL.[4]
Q3: My assay sensitivity is poor. What are the common causes of a high Limit of Quantification (LOQ)?
Several factors can contribute to a high LOQ:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of Lifitegrast and its d6-IS in the mass spectrometer source, typically causing ion suppression.[5][6][7]
-
Inefficient Sample Preparation: Low recovery of the analyte during sample cleanup (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will result in less analyte reaching the detector.
-
Suboptimal LC-MS/MS Parameters: Non-optimized parameters, including mobile phase composition, chromatographic gradient, ion source settings (e.g., temperature, gas flows, voltage), and MRM transition energies, can significantly reduce signal intensity.[8]
-
Analyte or Internal Standard Instability: Lifitegrast or its d6-IS may degrade during sample collection, storage, or processing.[9][10]
Q4: How can matrix effects be identified and minimized?
Matrix effects can be assessed by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solution.[7] Strategies to minimize matrix effects include:
-
Improving Sample Cleanup: Employing more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can more effectively remove interfering matrix components compared to a simple protein precipitation.[7]
-
Optimizing Chromatography: Adjusting the HPLC/UPLC method to better separate Lifitegrast from the region where most matrix components elute (typically early in the run) can significantly reduce interference.[6]
-
Using a SIL Internal Standard: A co-eluting SIL-IS like d6-Lifitegrast is the most effective way to compensate for unavoidable matrix effects, as both the analyte and the IS should be suppressed or enhanced to a similar degree.[1]
Troubleshooting Guide
Problem 1: High Background Noise or Low Signal-to-Noise (S/N) Ratio
High background noise can obscure the analyte peak, making it difficult to achieve a low LOQ.
-
Possible Cause 1: Contaminated Solvents or Reagents
-
Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases and reagents. Check for contamination in water purification systems or from plastic containers.
-
-
Possible Cause 2: Matrix Effects
-
Solution: Enhance the sample cleanup procedure. If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample extract. Refer to the Comparison of Sample Preparation Methods table below.
-
-
Possible Cause 3: Instrument Contamination
-
Solution: Clean the ion source, transfer optics, and the initial section of the mass spectrometer according to the manufacturer's guidelines. A system bake-out may also be necessary.[11]
-
Problem 2: Inconsistent or Drifting d6-Lifitegrast Internal Standard Response
The IS response should be stable across an analytical run. Variability can compromise data quality.
-
Possible Cause 1: Inaccurate Pipetting
-
Solution: Ensure all pipettes are properly calibrated. Add the IS to the sample as early as possible in the workflow to account for subsequent volume variations.[10]
-
-
Possible Cause 2: Internal Standard Degradation
-
Solution: Verify the stability of the d6-Lifitegrast in your stock and working solutions. Prepare fresh solutions and store them at appropriate temperatures (e.g., -20°C or -80°C) for a validated period.[10]
-
-
Possible Cause 3: Ion Suppression at High Analyte Concentrations
-
Solution: In some cases, at the highest calibration points, the high concentration of the analyte can compete with and suppress the ionization of the internal standard.[12] Ensure the IS concentration is appropriate for the calibration range and check for a decreasing IS peak area at high concentrations.
-
Data & Protocols
Quantitative Data Summary
The tables below summarize key parameters from published Lifitegrast bioanalytical methods.
Table 1: Comparison of Published LLOQs and Sample Preparation Methods for Lifitegrast
| Matrix | Sample Preparation Method | LLOQ | Internal Standard | Reference |
|---|---|---|---|---|
| Human Plasma | Liquid-Liquid Extraction (LLE) | 25.00 pg/mL | Lifitegrast-d4 | [2] |
| Rabbit Plasma | Protein Precipitation (PPT) | 2 ng/mL | Lifitegrast-d6 | [4] |
| Rabbit Ocular Tissue | Protein Precipitation (PPT) | 5 ng/mL | this compound |[4] |
Table 2: Example LC-MS/MS Parameters for Lifitegrast Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chromatography | UPLC | HPLC |
| Column | Not specified in detail | Atlantis dC18 (5 µm, 2.1 × 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile/Water (30:70) with 0.1% Formic Acid | Acetonitrile |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Lifitegrast) | m/z 616.1 → 373.1 | m/z 615.2 → 145.0 |
| MRM Transition (IS) | m/z 620.1 → 375.1 (d4) | m/z 621.2 → 145.1 (d6) |
Experimental Protocol: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is adapted from a method that achieved a 25.00 pg/mL LLOQ for Lifitegrast in human plasma.[2]
-
Sample Aliquoting: Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the d6-Lifitegrast working solution (concentration should be optimized for the middle of the calibration curve) to each tube.
-
Vortexing: Vortex the tubes for 1 minute at 1600 rpm to ensure thorough mixing.
-
Extraction Solvent Addition: Add 400 µL of the extraction solvent (e.g., ethyl acetate).
-
Extraction: Vortex vigorously for 5 minutes to facilitate the extraction of Lifitegrast and the d6-IS into the organic layer.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 xg) for 10 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 30% Acetonitrile in water with 0.1% formic acid).
-
Injection: Vortex briefly, and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system for analysis.
Visualized Workflows and Logic
Caption: General workflow for bioanalytical sample analysis.
Caption: Troubleshooting decision tree for low signal-to-noise.
References
- 1. rsc.org [rsc.org]
- 2. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Quantification of Lifitegrast Using Deuterated Standards
Welcome to the technical support center for the bioanalysis of Lifitegrast (B1675323) using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended deuterated internal standards for Lifitegrast quantification?
A1: Commonly used deuterated internal standards for Lifitegrast are Lifitegrast-d4 and Lifitegrast-d6.[1][2] The choice of standard may depend on the supplier and the specific requirements of the analytical method.
Q2: What are the typical mass transitions (MRM) for Lifitegrast and its deuterated standards?
A2: The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the LC-MS/MS method. The table below summarizes the reported precursor and product ions for Lifitegrast and its deuterated analogs.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lifitegrast | 616.1 | 373.1 | [1] |
| Lifitegrast-d4 | 620.1 | 375.1 | [1] |
| Lifitegrast | 615.2 | 145.0 | [2] |
| This compound | 621.2 | 145.1 | [2] |
Q3: Can the deuterated standard and Lifitegrast have different retention times?
A3: A slight shift in retention time between a deuterated internal standard and the non-deuterated analyte, known as a chromatographic isotope effect, can occur. This is due to the minor differences in physicochemical properties between the carbon-hydrogen and carbon-deuterium bonds. While often negligible, it is essential to evaluate the chromatographic separation during method development to ensure that any shift does not lead to differential matrix effects.
Q4: What are the main degradation pathways for Lifitegrast that could interfere with analysis?
A4: Lifitegrast is susceptible to degradation, primarily through hydrolysis of its amide bond under acidic or alkaline conditions.[3][4] Oxidative degradation of the piperidine (B6355638) and benzofuran (B130515) rings has also been observed.[3] Understanding these degradation products is crucial for troubleshooting unexpected peaks in the chromatogram and ensuring the stability-indicating nature of the analytical method.
Q5: What are the acceptance criteria for stability of Lifitegrast in biological matrices?
A5: According to one study, Lifitegrast has been shown to be stable in human plasma under the following conditions[1]:
-
Room Temperature (with light exposure): Up to 26 hours
-
Refrigerated (4°C): Up to 24 hours
-
Freeze-Thaw Cycles: Up to four cycles
-
Long-Term Storage: 56 days at -20°C and -80°C
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the quantification of Lifitegrast using deuterated standards.
Issue 1: High Variability in Analyte/Internal Standard Peak Area Ratios
High variability can compromise the accuracy and precision of the assay. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for inconsistent quantification.
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)
Poor peak shape can affect integration and, consequently, the accuracy of quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column Void | A void at the head of the column can cause peak splitting. This often requires column replacement. |
| Secondary Interactions | Interactions between the analyte and active sites on the stationary phase can cause tailing. Adjusting the mobile phase pH or using a different column chemistry may help. |
Issue 3: Unexpected Peaks in the Chromatogram
The presence of unexpected peaks can interfere with the analyte or internal standard, leading to inaccurate results.
Caption: Logical workflow for identifying the source of unexpected peaks.
Experimental Protocols
Method 1: Lifitegrast Quantification in Human Plasma and Tears
This method was adapted from a published study for the determination of Lifitegrast in human plasma and tears using Lifitegrast-d4 as the internal standard.[1]
-
Sample Preparation (Plasma):
-
To 50 µL of plasma sample, add 50 µL of the internal standard working solution (Lifitegrast-d4).
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer and reconstitute the residue.
-
Inject an aliquot into the UPLC-MS/MS system.
-
-
Sample Preparation (Tears):
-
To 50 µL of tear sample, add 50 µL of the internal standard working solution (15.00 µg/mL).[1]
-
Add 400 µL of acetonitrile (B52724)/water (30:70, containing 0.1% v/v formic acid).[1]
-
Vortex and centrifuge at 2120 ×g for 10 minutes at 4°C.[1]
-
Transfer 30 µL of the supernatant and dilute with 330 µL of acetonitrile/water (30:70, containing 0.1% v/v formic acid).[1]
-
Inject 2 µL into the UPLC-MS/MS system.[1]
-
-
UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase UPLC column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
Method 2: Lifitegrast Quantification in Rabbit Plasma and Ocular Tissues
This protocol is based on a method for determining Lifitegrast in rabbit plasma and ocular tissues using this compound as the internal standard.[2]
-
Sample Preparation:
-
To the sample (plasma or tissue homogenate), add the this compound internal standard.
-
Perform protein precipitation using acetonitrile.
-
Centrifuge and collect the supernatant.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
Data Summary
Method Performance Characteristics
The following table summarizes the performance of a validated UPLC-MS/MS method for Lifitegrast quantification in human plasma and tears.[1]
| Parameter | Plasma | Tears |
| Linear Range | 25.00–2000.00 pg/mL | 4.00–1000.00 µg/mL |
| Lower Limit of Quantification (LLOQ) | 25.00 pg/mL | 4.00 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy and Precision | Within acceptable regulatory criteria | Within acceptable regulatory criteria |
This technical support guide provides a starting point for addressing common challenges in the quantification of Lifitegrast using deuterated standards. For more complex issues, further investigation and method optimization may be required.
References
- 1. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
method refinement for Lifitegrast-d6 analysis in complex biological matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the analysis of Lifitegrast-d6 in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of Lifitegrast and its deuterated internal standard, this compound?
A1: The most prevalent and robust method for the analysis of Lifitegrast and this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial when dealing with complex samples and low analyte concentrations typical in ocular bioanalysis.[3]
Q2: What are the typical biological matrices analyzed for Lifitegrast?
A2: Lifitegrast is analyzed in a variety of biological matrices, including plasma, tears, and various ocular tissues such as the cornea, conjunctiva, and sclera.[2][4] The choice of matrix depends on the specific pharmacokinetic or toxicokinetic study objectives.
Q3: Why is a deuterated internal standard like this compound recommended?
A3: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. It is chemically identical to the analyte but has a different mass. This allows it to mimic the analyte's behavior during sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response. This leads to more accurate and precise quantification.
Q4: What are the known degradation pathways for Lifitegrast?
A4: Lifitegrast is known to be susceptible to degradation under certain conditions. Studies have shown that it can degrade under acidic and alkaline hydrolysis, as well as oxidative stress.[5][6] Two known degradation products are (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid (DP1) and benzofuran-6-carboxylic acid (DP2), which are formed under acidic stress conditions.[6] It is crucial to consider the stability of Lifitegrast during sample collection, storage, and processing to ensure accurate results.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in complex biological matrices.
Poor Peak Shape (Tailing, Fronting, or Broadening)
Problem: Chromatographic peaks for Lifitegrast or this compound are not symmetrical or are wider than expected, leading to poor integration and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Column Deterioration | Contaminants from the biological matrix can accumulate on the column. Try back-flushing the column according to the manufacturer's instructions. If the problem persists, replace the column.[8] |
| Inappropriate Sample Solvent | The solvent used to dissolve the extracted sample may be too strong or incompatible with the mobile phase, causing peak distortion. Ensure the sample solvent is as similar as possible to the initial mobile phase composition. |
| pH of the Mobile Phase | The pH of the mobile phase can affect the ionization state of Lifitegrast and its interaction with the stationary phase. Optimize the mobile phase pH to ensure a consistent and appropriate charge state for the analyte. |
| Secondary Interactions | Residual silanol (B1196071) groups on the column can interact with the analyte, causing peak tailing. Use a column with end-capping or add a small amount of a competing base, like triethylamine, to the mobile phase. |
High Matrix Effects (Ion Suppression or Enhancement)
Problem: The signal intensity of Lifitegrast and/or this compound is significantly reduced or increased in the presence of the biological matrix, leading to inaccurate results.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Endogenous Components | Phospholipids and other matrix components can co-elute with the analyte and interfere with ionization. Optimize the chromatographic method to improve separation. A gradient elution with a steep increase in organic solvent can often help elute interfering compounds before or after the analyte. |
| Inefficient Sample Preparation | The sample preparation method may not be effectively removing interfering matrix components. Consider switching to a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of protein precipitation (PPT). |
| Ion Source Contamination | Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to ion suppression. Regularly clean the ion source according to the manufacturer's recommendations. |
| Mobile Phase Additives | Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression. If using TFA, consider post-column addition of a reagent like ammonium (B1175870) hydroxide (B78521) to mitigate its suppressive effects.[9] |
High Variability in Internal Standard (this compound) Response
Problem: The peak area of this compound is inconsistent across samples, standards, and quality controls, questioning the validity of the results.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Variability in the extraction process can lead to inconsistent recovery of the internal standard. Ensure precise and consistent execution of the sample preparation protocol for all samples. |
| Matrix Effects on Internal Standard | The biological matrix can also suppress or enhance the ionization of the internal standard. If the matrix effect on the internal standard is different from that on the analyte, it will not accurately compensate for the variability. This can sometimes occur with structural analog internal standards but is less common with stable isotope-labeled standards like this compound.[3] |
| Co-eluting Metabolites or Contaminants | A metabolite of a co-administered drug or an endogenous compound with the same mass transition as this compound could be co-eluting and interfering with its signal. Review the chromatography and consider modifying the separation method to resolve the interference. |
| Analyte Concentration Affecting IS Response | In some cases, very high concentrations of the analyte can suppress the ionization of the internal standard. This is more likely to be an issue in calibration standards at the upper limit of quantification. If this is observed, it may be necessary to adjust the concentration of the internal standard or the calibration range. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common and relatively simple method for sample preparation in bioanalysis.
-
To 100 µL of biological matrix (e.g., plasma, tissue homogenate), add 300 µL of cold acetonitrile (B52724) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Note: The ratio of acetonitrile to the sample may need to be optimized for different matrices to ensure efficient protein removal.[5]
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical workflow for troubleshooting matrix effects.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 3. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce variability in Lifitegrast quantification with Lifitegrast-d6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you reduce variability in the quantification of Lifitegrast using its deuterated internal standard, Lifitegrast-d6.
Troubleshooting Guide
Variability in bioanalytical data can arise from multiple factors throughout the experimental workflow. This guide addresses common issues encountered during Lifitegrast quantification in a question-and-answer format.
Q1: What are the primary sources of variability when using a deuterated internal standard like this compound?
Variability, even with a stable isotope-labeled internal standard (SIL-IS), can stem from several stages of the analytical process.[1] The key is to ensure that the internal standard (IS) and the analyte behave identically throughout.[1] Common sources of variability include:
-
Sample Preparation: Inconsistent extraction recovery, pipetting errors, or the introduction of interfering substances from the matrix.[2]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., plasma, tears).[3][4] These effects can alter the ionization efficiency of the analyte and/or the internal standard.
-
Chromatography: Poor peak shape, shifting retention times, and inadequate separation from interfering compounds.[5]
-
Mass Spectrometry Detection: Inconsistent ionization, detector saturation, or carryover between injections.[6]
-
Internal Standard Issues: Impurities in the this compound standard, or in rare cases, deuterium-hydrogen back-exchange.[7]
Q2: I'm observing inconsistent peak areas for my internal standard (this compound) across my sample batch. What should I investigate?
Inconsistent internal standard response is a red flag that can compromise the accuracy of your results.[8] Here’s a systematic approach to troubleshooting:
-
Review Sample Preparation:
-
Pipetting Accuracy: Verify the calibration of your pipettes. Ensure consistent and accurate addition of this compound to all samples, standards, and quality controls (QCs).
-
Extraction Efficiency: Evaluate the consistency of your extraction procedure. Inefficiencies can lead to variable loss of both the analyte and the internal standard.
-
Evaporation/Reconstitution: If your protocol involves an evaporation step, ensure samples are not dried for an excessive time or at too high a temperature. Ensure the reconstitution solvent fully redissolves the extracted sample.
-
-
Investigate Matrix Effects:
-
Even with a deuterated IS, severe matrix effects can cause variability.[9] This is particularly true if there is a slight chromatographic separation between Lifitegrast and this compound, exposing them to different matrix environments as they elute.[8]
-
Prepare post-extraction spiked samples in at least six different lots of blank matrix to assess the consistency of ion suppression/enhancement.
-
-
Check for System Contamination and Carryover:
-
Inject a blank solvent after a high concentration sample to check for carryover. If present, optimize your autosampler wash method.[6]
-
Q3: My chromatographic peaks for Lifitegrast are tailing or splitting. How can I improve the peak shape?
Poor peak shape can negatively impact integration and, consequently, the precision of your measurements.[10] Consider the following:
-
Column Health: The column may be contaminated or nearing the end of its lifespan. Try flushing the column or replacing it.
-
Mobile Phase Compatibility: Ensure the pH of your mobile phase is appropriate for Lifitegrast. Also, check for proper mixing and degassing of the mobile phase components.
-
Injection Solvent: The composition of the solvent used to reconstitute your final extract can significantly affect peak shape.[11] If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the initial mobile phase conditions as closely as possible.
-
Secondary Interactions: Lifitegrast may be interacting with active sites on the column packing material. Consider a different column chemistry or mobile phase additives to mitigate these interactions.[12]
Q4: I'm seeing a gradual shift in the retention times for both Lifitegrast and this compound during my analytical run. What could be the cause?
Retention time shifts can lead to incorrect peak integration and suggest a lack of system stability.[10]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the analytical run.
-
Mobile Phase Composition: Check for any changes in the mobile phase composition over time, which could be due to evaporation of a volatile component or improper mixing.
-
Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time shifts. Monitor the pump pressure throughout the run.
-
Column Temperature: Ensure the column oven is maintaining a consistent temperature.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred over a structural analog?
A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS bioanalysis.[13] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes and experiences the same effects of sample preparation and matrix-induced ion suppression or enhancement.[14] This allows for more accurate and precise correction of variability compared to a structural analog, which may behave differently during extraction and ionization.[1]
Q2: How can I minimize matrix effects in my Lifitegrast assay?
Minimizing matrix effects is crucial for robust and reliable quantification.[15] Strategies include:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[16]
-
Chromatographic Separation: Optimize your LC method to separate Lifitegrast from co-eluting matrix components, particularly phospholipids.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound will help compensate for unavoidable matrix effects.[3]
Q3: What are the critical parameters to optimize in the mass spectrometer's ion source for Lifitegrast analysis?
Optimizing the ion source is vital for achieving a stable and robust signal.[17] Key parameters for electrospray ionization (ESI) include:
-
Capillary Voltage: Affects the efficiency of droplet charging.
-
Nebulizer Gas Pressure: Controls the formation of the aerosol.
-
Drying Gas Flow and Temperature: Facilitates the desolvation of the droplets to form gas-phase ions.
These parameters should be optimized by infusing a solution of Lifitegrast and adjusting each to maximize the signal intensity and stability.[18]
Q4: How should I prepare my calibration standards and quality control samples to ensure accuracy?
Calibration standards and QCs should be prepared in the same biological matrix as the unknown samples. This "matrix-matching" is essential to ensure that the standards and QCs are subjected to the same potential matrix effects as the study samples, leading to more accurate quantification.
Experimental Protocols
Below are detailed methodologies for key experiments related to Lifitegrast quantification.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a common and rapid method for sample cleanup.
-
To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of this compound working solution (internal standard).
-
Vortex mix for 10 seconds.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix for 30 seconds and centrifuge to pellet any remaining particulates.
-
Inject the supernatant onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrumentation.
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Lifitegrast: Q1: 615.2 -> Q3: 145.0
-
This compound: Q1: 621.2 -> Q3: 145.1
-
Quantitative Data Summary
The following tables summarize typical validation parameters reported for Lifitegrast quantification assays.
Table 1: Calibration Curve and LLOQ
| Matrix | Calibration Range | LLOQ | r² |
| Human Plasma | 25.00 – 2000.00 pg/mL | 25.00 pg/mL | >0.99 |
| Rabbit Plasma | 2 – 500 ng/mL | 2 ng/mL | >0.99 |
| Rabbit Ocular Tissue | 5 – 500 ng/mL | 5 ng/mL | >0.99 |
Table 2: Accuracy and Precision
| Matrix | Concentration | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Rabbit Plasma | LQC, MQC, HQC | 95.76 - 106.80 | < 8.56 | 95.76 - 106.80 | < 8.56 |
| Rabbit Ocular Tissues | LQC, MQC, HQC | 94.42 - 112.80 | < 9.72 | 94.42 - 112.80 | < 9.72 |
Visualizations
Experimental Workflow
Caption: Workflow for Lifitegrast quantification using LC-MS/MS.
Troubleshooting Logic for Inconsistent IS Response
Caption: Decision tree for troubleshooting inconsistent internal standard response.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. insights.allumiqs.com [insights.allumiqs.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
- 10. zefsci.com [zefsci.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. lcms.cz [lcms.cz]
- 13. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. eijppr.com [eijppr.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Overcoming Analytical Interferences in Lifitegrast-d6 Measurements
Welcome to the technical support center for the bioanalysis of Lifitegrast (B1675323). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the measurement of Lifitegrast and its deuterated internal standard, Lifitegrast-d6, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Lifitegrast and this compound?
The selection of appropriate MRM (Multiple Reaction Monitoring) transitions is critical for the selectivity and sensitivity of your assay. Based on published methods, the following transitions are recommended:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lifitegrast | 615.2 | 145.0 | [1] |
| This compound | 621.2 | 145.1 | [1] |
Note: It is essential to optimize these transitions on your specific mass spectrometer as instrument parameters can vary.
Q2: I am observing significant signal suppression in my plasma samples. What are the likely causes and how can I mitigate this?
Signal suppression, a common form of matrix effect, can lead to inaccurate and imprecise results. In plasma, endogenous components like phospholipids (B1166683) are often the primary cause.[2] Here are some troubleshooting steps:
-
Optimize Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components. Consider more rigorous sample clean-up techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A published method for Lifitegrast in human plasma utilized LLE, which can be a good starting point.
-
Chromatographic Separation: Ensure your chromatographic method effectively separates Lifitegrast and this compound from the regions where matrix components elute. Adjusting the gradient, flow rate, or switching to a different column chemistry can improve separation.
-
Internal Standard Correction: A stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects.[3] Ensure that the internal standard is added to all samples, standards, and quality controls before any extraction steps. The response ratio of the analyte to the internal standard should be used for quantification.
Q3: My this compound internal standard response is highly variable across my sample batch. What could be the issue?
Variable internal standard response can compromise the accuracy of your results. Here are some potential causes and solutions:
-
Inconsistent Addition of IS: Ensure that the internal standard is accurately and consistently added to every sample. Use a calibrated pipette and verify the precision of your liquid handling.
-
Degradation of IS: Lifitegrast has been shown to be susceptible to degradation under certain conditions.[4][5] While this compound is expected to have similar stability, it's crucial to investigate its stability in the matrix and storage conditions of your experiment. Perform stability assessments at relevant temperatures and in the presence of any reagents used in your sample preparation.
-
Matrix Effects on IS: Although a stable isotope-labeled internal standard is designed to track and compensate for matrix effects, severe and variable ion suppression can still impact its signal. If you suspect this, further optimization of your sample clean-up and chromatography is warranted.
Q4: Can metabolites of Lifitegrast interfere with its measurement?
Based on available data, Lifitegrast undergoes minimal metabolism in humans.[6][7][8] This significantly reduces the risk of isobaric interference from metabolites, which would have the same mass-to-charge ratio as the parent drug. However, it is always good practice during method development to analyze samples from dosed subjects to screen for any potential interfering metabolites that may not have been previously identified.
Q5: What are some specific challenges when analyzing Lifitegrast in tear samples?
Analyzing drugs in tear fluid presents unique challenges due to the small sample volume and different matrix composition compared to plasma.[9][10][11][12]
-
Low Sample Volume: Methods for tear analysis must be highly sensitive to accommodate the small volumes typically collected.
-
Matrix Effects: The composition of tears is different from plasma, and matrix effects can still be a concern. It is important to perform matrix effect experiments using pooled blank tear fluid to assess and mitigate any ion suppression or enhancement.
-
Sample Collection: The method of tear collection (e.g., Schirmer strips, capillary tubes) can introduce variability and potential contamination. Standardize your collection procedure as much as possible.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Poor peak shape can affect integration and, consequently, the accuracy and precision of your results.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column Void or Degradation | Replace the analytical column. |
| Extra-column Volume | Check all tubing and connections for excessive length or dead volume. |
Issue 2: Inconsistent Retention Times
Shifts in retention time can lead to misidentification of peaks and integration errors.
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Mobile Phase Issues | Prepare fresh mobile phase. Ensure proper degassing. |
| Column Equilibration | Ensure the column is adequately equilibrated before each injection. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
Issue 3: High Background or Carryover
High background noise can reduce sensitivity, while carryover can lead to falsely elevated concentrations in subsequent samples.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or System | Use high-purity solvents and flush the entire LC system. |
| Injector Carryover | Optimize the injector wash procedure. Use a wash solvent that is strong enough to solubilize Lifitegrast. |
| Column Carryover | Increase the column wash time at the end of the gradient. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is adapted from a published method for the analysis of Lifitegrast in human plasma.
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Parameters
The following are example parameters and should be optimized for your specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Lifitegrast from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: As listed in the FAQ section.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity for Lifitegrast and this compound.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Lifitegrast.
Caption: A logical troubleshooting workflow for analytical issues.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
- 6. grokipedia.com [grokipedia.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Bioanalysis of Ophthalmology: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Advancing Ophthalmic Drug Development: Overcoming Bioanalytical Challenges in Ophthalmology - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Ocular bioanalysis: challenges and advancements in recent years for these rare matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating a Lifitegrast Bioanalytical Method with a Deuterated Internal Standard: A Comparative Guide Based on FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Lifitegrast, focusing on a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Lifitegrast-d6). The information presented is aligned with the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[1][2][3] This document aims to assist in the selection and validation of appropriate bioanalytical methods for Lifitegrast in a regulatory context.
Introduction to Lifitegrast and Bioanalytical Method Validation
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[4] Accurate and reliable measurement of Lifitegrast in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. The validation of the bioanalytical method is a regulatory requirement to ensure the integrity of the data submitted to agencies like the FDA.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for LC-MS/MS-based quantification. It offers superior accuracy and precision by compensating for variability in sample preparation and matrix effects.
Comparison of Bioanalytical Methods for Lifitegrast
The following table summarizes the performance characteristics of three different analytical methods for Lifitegrast. The LC-MS/MS method with this compound is presented as the recommended approach for regulated bioanalysis.
| Parameter | LC-MS/MS with this compound IS | RP-HPLC-UV [5] | UV-Spectrophotometry [4] |
| Selectivity & Specificity | High (Mass-based detection) | Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL | ~0.5 µg/mL (500 ng/mL)[5] | ~5 µg/mL (5000 ng/mL)[5] |
| Linearity Range | 0.5 - 500 ng/mL (R² > 0.995) | 2 - 12 µg/mL (R² > 0.999)[5] | 5 - 30 µg/mL (R² > 0.999)[5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% | Within ±20% |
| Precision (% CV) | <15% (<20% at LLOQ) | <15% | <20% |
| Matrix Effect | Minimized by co-eluting IS | Significant potential | High |
| Internal Standard | Stable Isotope Labeled (this compound) | Structural Analog or other compound | Not typically used |
| Suitability for Regulated Bioanalysis | High | Moderate (for bulk drug/formulations) | Low (for bulk drug/formulations) |
Experimental Protocols: LC-MS/MS with this compound
A detailed protocol for the validation of an LC-MS/MS method for Lifitegrast in human plasma is provided below, following FDA guidelines.
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lifitegrast and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Lifitegrast stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 50 ng/mL in 50:50 acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Lifitegrast: Q1 616.1 -> Q3 291.1
-
This compound: Q1 622.1 -> Q3 297.1
-
FDA Bioanalytical Method Validation Parameters
The following parameters must be assessed during method validation to ensure the reliability of the analytical data.[3][6]
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol: Analyze at least six different blank matrix lots. Each blank should be tested for interference at the retention time of Lifitegrast and the IS.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol: Analyze three validation batches on different days. Each batch should include a calibration curve and at least five replicates of QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
-
Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.
-
Protocol: A calibration curve should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards covering the expected concentration range.
-
Acceptance Criteria: A linear regression with a weighting of 1/x² is typically used. The correlation coefficient (R²) should be ≥ 0.99.
Matrix Effect
-
Objective: To assess the suppression or enhancement of ionization of the analyte by co-eluting matrix components.
-
Protocol: Analyze blank matrix extracts from at least six different sources, fortified with the analyte and IS at low and high concentrations. Compare the response to that of a neat solution of the analyte and IS.
-
Acceptance Criteria: The IS-normalized matrix factor should have a %CV of ≤ 15%.
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Protocol: Assess the stability of Lifitegrast in plasma under the following conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature (-20°C or -80°C) for a period that covers the sample storage duration.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
Caption: LC-MS/MS Sample Preparation and Analysis Workflow.
Caption: FDA Bioanalytical Method Validation Logical Flow.
References
- 1. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Assessing Lifitegrast Quantification: A Comparative Analysis of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Lifitegrast (B1675323) is critical for pharmacokinetic studies and clinical trial monitoring. This guide provides a comparative assessment of the use of a deuterated internal standard, specifically Lifitegrast-d6, in achieving reliable quantification of Lifitegrast in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative mass spectrometry to correct for variability during sample preparation and analysis, thereby enhancing accuracy and precision.[1][2] Deuterated analogs, such as this compound, are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly throughout the analytical process.
This guide presents a comparison of methodologies employing different deuterated internal standards for Lifitegrast quantification, summarizing key performance data and detailing experimental protocols.
Comparative Analysis of Accuracy and Precision
The following tables summarize the accuracy and precision data from two separate validated bioanalytical methods for the quantification of Lifitegrast. One method utilizes a this compound internal standard in rabbit plasma and ocular tissues, while the other employs a Lifitegrast-d4 internal standard in human plasma and tears.
Table 1: Accuracy and Precision of Lifitegrast Quantification using this compound Internal Standard in Rabbit Plasma
| Analyte Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 2 (LLOQ) | 106.80 | 104.30 | 8.56 | 7.98 |
| 5 (Low QC) | 95.76 | 98.45 | 6.43 | 5.51 |
| 50 (Mid QC) | 101.24 | 102.67 | 4.21 | 3.87 |
| 400 (High QC) | 98.55 | 99.13 | 3.12 | 2.98 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Accuracy and Precision of Lifitegrast Quantification using Lifitegrast-d4 Internal Standard in Human Plasma [1]
| Analyte Concentration (pg/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| 25.00 (LLOQ) | 98.8 | 101.2 | 8.9 | 7.8 |
| 50.00 (Low QC) | 102.4 | 103.1 | 6.5 | 5.9 |
| 800.00 (Mid QC) | 97.5 | 99.8 | 4.3 | 4.1 |
| 1600.00 (High QC) | 101.1 | 100.5 | 3.8 | 3.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Experimental Protocols
Below are the detailed methodologies for the two compared Lifitegrast quantification methods.
Method 1: Lifitegrast Quantification in Rabbit Plasma and Ocular Tissues using this compound
-
Sample Preparation:
-
To a 50 µL aliquot of plasma or tissue homogenate, add 150 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: Atlantis dC18 (5 µm, 2.1 × 150 mm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Lifitegrast: 615.2 → 145.0
-
This compound: 621.2 → 145.1
-
-
Method 2: Lifitegrast Quantification in Human Plasma and Tears using Lifitegrast-d4[1]
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the Lifitegrast-d4 internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
Sample Preparation (Tears):
-
Collect tear samples using a Schirmer strip.
-
Extract Lifitegrast from the strip with an appropriate solvent containing the Lifitegrast-d4 internal standard.
-
-
Liquid Chromatography (UPLC):
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI in positive mode.
-
MRM Transitions: Not explicitly stated in the provided abstract, but would be specific for Lifitegrast and Lifitegrast-d4.
-
Experimental Workflow for Lifitegrast Quantification
The following diagram illustrates a generalized experimental workflow for the quantification of Lifitegrast in biological samples using a deuterated internal standard and LC-MS/MS.
Caption: Generalized workflow for Lifitegrast quantification using a d6-standard.
Conclusion
Both the this compound and Lifitegrast-d4 internal standards, when used in validated LC-MS/MS methods, demonstrate high levels of accuracy and precision for the quantification of Lifitegrast in various biological matrices. The data presented indicates that both deuterated standards are suitable for correcting matrix effects and other sources of analytical variability, leading to reliable bioanalytical results. The choice between a d6 or a d4 standard may depend on commercial availability, cost, and the specific requirements of the analytical method, such as the potential for isotopic crosstalk. The provided experimental protocols and workflow offer a solid foundation for researchers developing and validating methods for Lifitegrast quantification.
References
- 1. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Linearity and Range of a Lifitegrast Assay Using a Deuterated Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for quantifying Lifitegrast (B1675323) is crucial for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of methodologies for determining the linearity and range of a Lifitegrast assay, with a focus on the gold-standard approach utilizing a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
While various methods exist for the quantification of Lifitegrast, LC-MS/MS with a deuterated internal standard offers superior sensitivity, selectivity, and accuracy, making it the preferred choice for bioanalytical applications. Alternative methods like UV-Spectrophotometry and RP-HPLC are also available and may be suitable for bulk drug analysis or in-process controls where lower sensitivity is acceptable.
| Parameter | LC-MS/MS with Deuterated Standard | RP-HPLC | UV-Spectrophotometry |
| Principle | Separation by chromatography, detection by mass spectrometry | Separation by chromatography, detection by UV absorbance | Measurement of UV absorbance |
| Selectivity | Very High | Moderate to High | Low |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL)[1][2][3][4] | Low (µg/mL)[1][2][3][4][5] |
| Internal Standard | Deuterated Lifitegrast (e.g., Lifitegrast-d4, Lifitegrast-d6)[6][7] | Typically a structurally similar compound | Not typically used |
| Matrix Effects | Minimized by deuterated standard and chromatographic separation | Can be significant | Highly susceptible to interference |
| Linearity Range (Plasma) | 25.00–2000.00 pg/mL[8][7][9], 0.500 to 100 ng/mL[10], 2 to 500 ng/mL[6] | Not typically used for plasma | Not typically used for plasma |
| Linearity Range (Bulk/Formulation) | N/A | 2-12 µg/mL[2][3][4] | 5-30 µg/mL[1][2][3][4][5] |
| Primary Application | Bioanalysis (plasma, tears, tissues), pharmacokinetic studies | Quality control, bulk drug analysis | Simple quantification in non-complex matrices |
Experimental Protocol: Linearity and Range Determination of Lifitegrast in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for validating the linearity and range of a Lifitegrast assay in human plasma using a deuterated internal standard.
Materials and Reagents
-
Lifitegrast reference standard
-
Lifitegrast-d4 (or this compound) internal standard (IS)[8][6][7]
-
Control human plasma (with appropriate anticoagulant)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
Preparation of Stock and Working Solutions
-
Lifitegrast Stock Solution (1 mg/mL): Accurately weigh and dissolve Lifitegrast reference standard in methanol.
-
Lifitegrast Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol/water (1:1, v/v) to cover the desired calibration range.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Lifitegrast-d4 in methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol/water (1:1, v/v) to a fixed concentration (e.g., 15 µg/mL)[8].
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike control human plasma with the Lifitegrast working solutions to achieve a series of at least six to eight non-zero concentrations covering the expected analytical range (e.g., 25.00 to 2000.00 pg/mL).[8][7][9]
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of each calibration standard, QC sample, and blank plasma, add a fixed volume of the internal standard working solution.
-
Add protein precipitation solvent (e.g., acetonitrile) to each sample.
-
Vortex mix thoroughly to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for Lifitegrast and the deuterated internal standard. For example, for Lifitegrast, the mass transition could be m/z 615.2 → 145.0, and for this compound, it could be m/z 621.2 → 145.1.[6]
-
Data Analysis
-
Integrate the peak areas for Lifitegrast and the internal standard.
-
Calculate the peak area ratio (Lifitegrast peak area / Internal Standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.99 for the curve to be accepted.[8]
-
The linearity of the method is established over the concentration range where the r² value is acceptable.
-
The range of the assay is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to have acceptable accuracy, precision, and linearity. The lower limit of the range is the Lower Limit of Quantification (LLOQ).
Workflow and Data Relationship Diagrams
Caption: Experimental workflow for linearity and range determination.
Caption: Logical relationship of key parameters in the assay.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. (Open Access) A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC (2022) | Pannu S | 3 Citations [scispace.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
Freeze-Thaw Stability of Lifitegrast and its Deuterated Analog in Human Plasma: A Comparative Guide
For researchers and scientists engaged in the bioanalysis of Lifitegrast, ensuring the stability of the analyte and its internal standard in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the freeze-thaw stability of Lifitegrast and its deuterated internal standard, Lifitegrast-d4, in human plasma, supported by experimental data and detailed protocols from published research. While the specific deuterated analog Lifitegrast-d6 was requested, the available validated methods utilize Lifitegrast-d4 as the internal standard; its structural similarity and co-elution characteristics make it a suitable surrogate for this analysis.
Comparative Stability Data
A pivotal study validating a sensitive UPLC-MS/MS method for Lifitegrast in human plasma provides the following data on its stability after exposure to multiple freeze-thaw cycles. The stability of both Lifitegrast and its internal standard, Lifitegrast-d4, was assessed at low and high quality control (LQC and HQC) concentrations.
| Analyte | Concentration Level | Number of Freeze-Thaw Cycles | Precision (CV%) | Deviation (%) | Stability Assessment |
| Lifitegrast | LQC (Low Quality Control) | 4 | Data Not Available | Data Not Available | Stable |
| HQC (High Quality Control) | 4 | Data Not Available | Data Not Available | Stable | |
| Lifitegrast-d4 | LQC (Low Quality Control) | 4 | Data Not Available | Data Not Available | Stable |
| HQC (High Quality Control) | 4 | Data Not Available | Data Not Available | Stable |
Note: While the study confirms the stability of both analytes through four freeze-thaw cycles, the precise quantitative values for precision (CV%) and deviation (%) were not publicly available in the referenced materials. The acceptance criteria for such studies are typically a CV% ≤15% and a mean concentration within ±15% of the nominal concentration.
Experimental Protocol: Freeze-Thaw Stability Assessment
The following methodology outlines the key steps undertaken to evaluate the freeze-thaw stability of Lifitegrast and Lifitegrast-d4 in human plasma.
1. Preparation of Quality Control (QC) Samples:
-
Low Quality Control (LQC) and High Quality Control (HQC) samples were prepared by spiking known concentrations of Lifitegrast and the internal standard, Lifitegrast-d4, into blank human plasma.
2. Freeze-Thaw Cycles:
-
The LQC and HQC samples were subjected to four complete freeze-thaw cycles.
-
Freezing Phase: Samples were stored frozen at a specified temperature (e.g., -20°C or -80°C) for a minimum of 12 hours.
-
Thawing Phase: Samples were removed from the freezer and allowed to thaw completely at room temperature unassisted.
3. Sample Analysis:
-
After the completion of the fourth freeze-thaw cycle, the concentrations of Lifitegrast and Lifitegrast-d4 in the LQC and HQC samples were determined using a validated UPLC-MS/MS method.
4. Stability Evaluation:
-
The measured concentrations of the stability-tested QC samples were compared against the nominal (theoretical) concentrations.
-
The precision (expressed as the coefficient of variation, CV%) and the accuracy (expressed as the percentage deviation from the nominal concentration) were calculated to assess stability.
Experimental Workflow
The following diagram illustrates the logical flow of the freeze-thaw stability assessment process.
Conclusion
Based on the available data from a validated bioanalytical method, both Lifitegrast and its deuterated internal standard, Lifitegrast-d4, are stable in human plasma for at least four freeze-thaw cycles. This stability is crucial for ensuring the integrity of clinical and preclinical samples that may undergo multiple freeze-thaw events during storage and analysis. Researchers can therefore have confidence in the reliability of quantitative data generated from such samples when following established and validated bioanalytical protocols. For future studies, the use of this compound as an internal standard would likely exhibit similar stability due to its analogous structure and properties, though this should be confirmed through specific validation experiments.
A Comparative Guide to Internal Standards for Lifitegrast Bioanalysis: Lifitegrast-d6 vs. a Structural Analog
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents in biological matrices is paramount. For Lifitegrast (B1675323), a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease, accurate measurement is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these analyses due to its high sensitivity and selectivity.[3] A crucial component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[3][4]
This guide provides a detailed comparison between two types of internal standards for Lifitegrast quantification: a stable isotope-labeled (SIL) internal standard, Lifitegrast-d6, and a representative structural analog internal standard (SA-IS). While SIL internal standards are generally preferred, structural analogs can be considered when a SIL-IS is unavailable.[3][5][6] This comparison is supported by hypothetical, yet representative, experimental data to illustrate the performance differences between these two approaches.
Mechanism of Action of Lifitegrast
Lifitegrast functions by disrupting the inflammatory cascade associated with dry eye disease.[7][8] It is a T-cell integrin antagonist that binds to LFA-1 on T-cells, preventing its interaction with intercellular adhesion molecule-1 (ICAM-1).[9][10] This blockage inhibits T-cell adhesion, migration, and the formation of an immunological synapse, thereby reducing the release of pro-inflammatory cytokines and mitigating ocular surface inflammation.[7][8][11]
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lifitegrast - Wikipedia [en.wikipedia.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Performance Comparison of Isotopic Labeled Standards for Lifitegrast
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Lifitegrast, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of the performance of deuterated Lifitegrast standards, such as Lifitegrast-d6, with other potential isotopic labeling strategies. While direct comparative data for various Lifitegrast labeled standards is limited, this document summarizes available performance data for deuterated standards and draws on established principles of isotopic labeling to inform the selection process.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting analytical variability. These standards, which are structurally identical to the analyte but differ in mass due to isotopic enrichment (e.g., with deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are crucial for mitigating matrix effects and ensuring reliable quantification.
This guide will delve into the performance characteristics of deuterated Lifitegrast standards based on published validation data and discuss the theoretical advantages and disadvantages compared to other isotopic labels, such as ¹³C.
Performance Data of Deuterated Lifitegrast Standards
Bioanalytical methods for Lifitegrast have been developed and validated using both this compound and Lifitegrast-d4 as internal standards. The following tables summarize the key performance parameters from these studies, providing a quantitative overview of what can be expected from a deuterated internal standard in the analysis of Lifitegrast.
Table 1: Performance Characteristics of a Lifitegrast Bioanalytical Method Using this compound
| Parameter | Matrix | Concentration Range | Accuracy (%) | Precision (%RSD) |
| Linearity | Rabbit Plasma | 2 - 500 ng/mL | 95.76 - 106.80 | ≤ 8.56 |
| Linearity | Rabbit Ocular Tissues | 5 - 500 ng/mL | 94.42 - 112.80 | ≤ 9.72 |
Table 2: Performance Characteristics of a Lifitegrast Bioanalytical Method Using Lifitegrast-d4
| Parameter | Matrix | Concentration Range | Accuracy | Precision |
| Linearity | Human Plasma | 25.00 - 2000.00 pg/mL | Acceptable | Acceptable |
| Linearity | Human Tear | 4.00 - 1000.00 µg/mL | Acceptable | Acceptable |
Experimental Protocols
The following are summaries of the experimental methodologies used in the validation of bioanalytical assays for Lifitegrast employing deuterated internal standards.
Method Using this compound in Rabbit Plasma and Ocular Tissues
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Atlantis dC18 column (5 µm, 2.1 × 150 mm).
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Mass Transitions:
-
Lifitegrast: 615.2 → 145.0
-
This compound: 621.2 → 145.1
-
Method Using Lifitegrast-d4 in Human Plasma and Tears
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: UPLC system.
-
Detection: Tandem mass spectrometry (MS/MS).
-
Internal Standard: Lifitegrast-d4 solution added to samples before extraction.
Deuterated vs. Other Isotopic Labeled Standards: A Comparative Discussion
While the available data demonstrates the successful use of deuterated Lifitegrast for bioanalysis, it is important to consider the potential advantages and disadvantages of this approach compared to other labeling strategies, particularly with ¹³C.
Chromatographic Co-elution and Matrix Effects:
A significant advantage of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte. Deuterated standards, due to the slightly different physicochemical properties of the C-D bond compared to the C-H bond, can sometimes exhibit a slight chromatographic shift. This can be problematic if the analyte and internal standard elute into regions with different degrees of ion suppression or enhancement from the biological matrix, potentially compromising quantification accuracy. In some cases, this can lead to significant errors in quantification.
Isotopic Stability:
Deuterium labels can, in some instances, be susceptible to back-exchange with protons from the solvent or matrix, especially if located at exchangeable positions on the molecule. This can compromise the integrity of the internal standard. ¹³C labels, being integral to the carbon skeleton of the molecule, are not prone to this issue, offering greater stability.
Cost and Availability:
Deuterated standards are often more readily available and less expensive to synthesize than their ¹³C-labeled counterparts. This is a practical consideration, especially in the early stages of drug development.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The available data indicates that deuterated Lifitegrast standards, specifically this compound and Lifitegrast-d4, can be effectively used for the bioanalysis of Lifitegrast in various biological matrices, yielding acceptable accuracy and precision. However, for the development of the most robust and reliable quantitative assays, particularly for regulated studies, the potential limitations of deuterated standards, such as chromatographic shifts and isotopic instability, should be carefully considered.
While often more expensive, ¹³C-labeled internal standards generally offer superior performance by ensuring co-elution with the analyte and providing greater isotopic stability. For high-stakes bioanalytical studies where data integrity is paramount, the investment in a ¹³C-labeled standard for Lifitegrast should be strongly considered to minimize the risk of analytical errors and ensure the most accurate and defensible results.
Benchmarking the Performance of a Lifitegrast-d6 Based Assay in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a Lifitegrast-d6 based bioanalytical assay with alternative methods for the quantification of Lifitegrast in clinical trial samples. The objective is to present a clear overview of assay performance, supported by experimental data, to aid researchers in selecting the most appropriate analytical methodology for their pharmacokinetic and pharmacodynamic studies.
Introduction to Lifitegrast and its Bioanalysis
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease (DED).[1][2] It functions by inhibiting the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface. This action blocks T-cell adhesion, activation, and migration, thereby reducing the inflammatory cascade implicated in DED.[3][4][5] Given its targeted mechanism and topical administration, sensitive and robust bioanalytical methods are crucial for characterizing its pharmacokinetics and ensuring the quality of clinical trial data. The use of a deuterated internal standard, such as this compound, is a common and effective strategy in mass spectrometry-based assays to ensure high accuracy and precision.
Performance Characteristics of Bioanalytical Assays for Lifitegrast
The performance of a bioanalytical assay is defined by several key parameters, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of a representative this compound based assay and a reported alternative method used in clinical and preclinical studies.
| Parameter | This compound Based Assay (Plasma) | Reference |
| Linear Range | 0.500 - 100 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | [6] |
| Parameter | Lifitegrast Assay (Ocular Tissue) | Reference |
| Linear Range | 0.5 - 100 ng/sample | [7] |
| Lower Limit of Quantification (LLOQ) | 0.500 ng/tissue | [7] |
Experimental Protocols
A detailed understanding of the experimental methodology is essential for replicating and comparing assay performance.
This compound Based Assay for Plasma Samples (Hypothetical, based on typical LC-MS/MS methods)
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lifitegrast in plasma, utilizing this compound as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reverse-phase column (e.g., Waters SymmetryShield™ RP18, 2.1 × 50 mm, 3.5 μm)[7].
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lifitegrast: Precursor ion > Product ion (specific m/z values to be determined).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
-
Resolution: Unit resolution for both Q1 and Q3[7].
Assay for Lifitegrast in Ocular Tissues
This method was used for the quantification of Lifitegrast in rabbit ocular tissues.
1. Sample Preparation:
-
Tissue samples are homogenized.
-
Extraction of Lifitegrast from the tissue homogenate is performed using an appropriate organic solvent.
-
The extract is then processed similarly to the plasma sample preparation described above.
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions are similar to those described for the plasma assay, with optimization for the specific tissue matrix. The mass spectrometer was operated in turbo ionspray (positive ion) mode[7].
Visualizing the Workflow and Mechanism of Action
To better illustrate the experimental process and the therapeutic action of Lifitegrast, the following diagrams are provided.
Caption: Experimental workflow for the this compound based assay.
Caption: Mechanism of action of Lifitegrast.
Conclusion
The selection of a bioanalytical assay for clinical trials requires careful consideration of its performance characteristics. A this compound based LC-MS/MS assay offers high sensitivity and specificity, making it a robust method for pharmacokinetic assessments in plasma. The provided data and protocols serve as a valuable resource for researchers in the field of ophthalmology and drug development, facilitating informed decisions in the design and execution of clinical studies for Lifitegrast and other topical ophthalmic drugs.
References
- 1. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lifitegrast - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 6. Safety of Lifitegrast Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lifitegrast-d6: A Procedural Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of Lifitegrast-d6, this guide offers a step-by-step operational plan to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount. Lifitegrast, a substance suspected of damaging fertility or the unborn child, and its deuterated analogue, this compound, require careful management throughout their lifecycle, including disposal.[1] This document outlines the necessary procedures for the safe disposal of this compound from a laboratory setting, ensuring the protection of both personnel and the environment.
Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on the Safety Data Sheet (SDS) for the parent compound, Lifitegrast, the following points are critical:
-
Health Hazards: Lifitegrast is classified with a GHS08 health hazard, indicating it is suspected of damaging fertility or the unborn child.[1]
-
Environmental Precautions: It is advised not to allow the substance to enter sewers or surface and ground water.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including protective gloves, clothing, and eye protection, should be worn when handling the compound.[1][2]
While some safety data sheets for Lifitegrast and its sodium salt state that it is not a hazardous substance or mixture, it is best practice to handle all research compounds with a high degree of caution, especially when a reproductive toxicity warning exists for the parent compound.[1][3][4]
Quantitative Data Summary
For clarity, the following table summarizes key identifying information for Lifitegrast. Note that specific data for this compound may vary slightly, but the parent compound's data provides a crucial reference.
| Identifier | Value | Reference |
| Chemical Name | N-[[2-(6-benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine | [1] |
| CAS Number | 1025967-78-5 | [1] |
| Molecular Formula | C29H24Cl2N2O7S | [3] |
| Molecular Weight | 615.48 g/mol | [3] |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a controlled process. The following steps provide a clear workflow for laboratory personnel.
Step 1: Waste Identification and Segregation
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., weigh boats, pipette tips), must be segregated from general laboratory waste.
-
Liquid Waste: Solutions containing this compound must not be disposed of down the drain.[1][5] These should be collected in a designated, sealed, and leak-proof container.
Step 2: Waste Containment and Labeling
-
Use chemically resistant, sealed containers for all this compound waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[6]
-
Provide the disposal vendor with all available safety information, including the Safety Data Sheet for Lifitegrast.
Step 5: Documentation
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the disposal vendor. This is crucial for regulatory compliance and laboratory inventory management.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by stringent regulations to protect public health and the environment.[7][8] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[6][7] It is imperative to adhere to all federal, state, and local regulations.
Experimental Workflow for Disposal
Caption: A flowchart illustrating the step-by-step procedure for the safe and compliant disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with all applicable regulations, thereby building a foundation of trust in laboratory safety and chemical handling practices.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. molcore.com [molcore.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. securewaste.net [securewaste.net]
Personal protective equipment for handling Lifitegrast-d6
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Lifitegrast-d6.
Chemical Identification:
-
Name: this compound
-
Synonyms: SAR 1118-d6, SHP-606-d6
-
Note: this compound is a deuterated form of Lifitegrast. The safety protocols for Lifitegrast are considered applicable to this compound due to their similar chemical and physical properties.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | PPE Recommendation | Specifications |
| Eyes | Safety glasses with side-shields | Must conform to EN166 (EU) or be NIOSH (US) approved.[1] |
| Hands | Chemical-resistant gloves | The glove material must be impermeable and resistant to the product.[2] Inspect gloves before use and use proper removal technique.[1] |
| Body | Protective clothing | Standard laboratory coat. |
| Respiratory | Not generally required | If dust formation is likely, use a NIOSH-approved respirator.[1] Ensure adequate ventilation.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Work in a well-ventilated area.[1]
-
Safe Handling Practices:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is 4°C, sealed and away from moisture. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Accidental Release Measures:
-
Personal Precautions:
-
Containment and Cleaning:
-
Prevent further leakage or spillage if it is safe to do so.[4]
-
Do not allow the product to enter drains or water courses.[1][4]
-
For solid spills, sweep up and shovel into a suitable, closed container for disposal without creating dust.[1]
-
For liquid spills, absorb with a liquid-binding material (e.g., diatomite, universal binders).[3]
-
Decontaminate surfaces by scrubbing with alcohol.[3]
-
Disposal:
-
Dispose of contaminated material as waste in accordance with local, state, and federal regulations.[2]
-
Do not dispose of it into sewers or allow it to enter surface or ground water.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
